Mosapride Citric Amide Disodium Salt
Description
Contextualization within the Field of Gastroprokinetic Agents Research
Mosapride (B1662829) Citric Amide Disodium (B8443419) Salt is classified as a gastroprokinetic agent, a class of drugs that enhance gastrointestinal motility. smolecule.compatsnap.com The primary mechanism of action for mosapride and its derivatives is as a selective serotonin (B10506) 5-HT4 receptor agonist. patsnap.comwikipedia.org By activating these receptors in the enteric nervous system, it facilitates the release of acetylcholine (B1216132), a neurotransmitter that stimulates smooth muscle contraction in the gut. patsnap.com This action enhances peristalsis, the coordinated muscular contractions that move food through the digestive tract. patsnap.com
Academic research has focused on differentiating mosapride from other prokinetic agents. For instance, its high selectivity for the 5-HT4 receptor and minimal affinity for 5-HT3 or D2 dopamine (B1211576) receptors is a key area of investigation. patsnap.com This selectivity is significant as it suggests a reduced likelihood of certain side effects associated with less selective agents. patsnap.com Furthermore, research has explored the anti-inflammatory and neurogenesis-promoting effects of mosapride, which are also linked to its 5-HT4 receptor agonism. wikipedia.org
Significance of the Disodium Salt Form for Research Applications
The "Disodium Salt" form of Mosapride Citric Amide is significant for research due to its modified physicochemical properties compared to the parent compound. Salt formation is a common strategy in pharmaceutical sciences to improve characteristics such as solubility, stability, and bioavailability. smolecule.com The disodium salt form of the citric amide derivative of mosapride is synthesized by neutralizing the citric amide with a sodium source, such as sodium hydroxide (B78521) or sodium carbonate. smolecule.com This process is intended to enhance the compound's solubility, which is a critical factor for in vitro and in vivo experimental design, as well as for potential formulation development. smolecule.com
The choice to create a disodium salt from a citric amide derivative introduces specific molecular features. The molecular formula for Mosapride Citric Amide Disodium Salt is C₂₇H₂₉ClFN₃Na₂O₉, with a molecular weight of approximately 639.96 g/mol . smolecule.comlgcstandards.com The citric amide portion itself is a key modification, and its subsequent conversion to a disodium salt is a deliberate step to optimize its properties for research and potential therapeutic use.
Overview of Academic Research Trajectories and Current Status
Academic research on mosapride and its derivatives has followed a trajectory from foundational mechanistic studies to more specific applications and comparative analyses. Initial research focused on establishing its profile as a selective 5-HT4 receptor agonist and its effects on gastric motility. caymanchem.comnih.gov
Subsequent in vitro and in vivo studies have explored its effects on different parts of the gastrointestinal tract. For example, research in guinea pig models has shown that mosapride can enhance colonic motor function, suggesting its potential utility in conditions affecting the lower gastrointestinal tract. nih.gov These studies often investigate the compound's effects on muscle contraction and transit time. nih.gov
Recent research has also delved into the compound's potential dual mechanism of action. The major active metabolite of mosapride, M1, has been identified as a 5-HT3 receptor antagonist. wikipedia.org This finding has opened new avenues of research, as 5-HT3 antagonism can also contribute to the management of gastrointestinal symptoms. Therefore, current research is not only focused on the prokinetic effects mediated by 5-HT4 agonism but also on the potential synergistic or complementary effects of 5-HT3 antagonism. wikipedia.orgnih.gov
Research Findings on Mosapride Derivatives
Academic studies have produced specific findings on the activity of mosapride derivatives. The following tables summarize some of these research findings.
Table 1: In Vitro Research Findings on Mosapride
| Study Focus | Model System | Key Findings | Reference |
| Receptor Binding Profile | - | Selective 5-HT4 receptor agonist with minimal affinity for 5-HT3 and D2 dopamine receptors. | patsnap.com |
| Colonic Motor Function | Guinea-pig isolated colon | Enhanced contraction at concentrations of 10⁻⁹ to 10⁻⁷ mol L⁻¹, with a more prominent effect in the proximal colon. | nih.gov |
| 5-HT3 Receptor Interaction | NCB-20 neuroblastoma cells | Directly inhibited 5-HT3 receptor-induced currents in a competitive manner. | nih.gov |
Table 2: In Vivo Research Findings on Mosapride
| Study Focus | Animal Model | Key Findings | Reference |
| Gastric Motility | Conscious dogs | Increased antral and duodenal motility. | caymanchem.com |
| Gastric Emptying | Rats | Increased gastric emptying. | caymanchem.com |
| Colonic Transit | Guinea-pigs | Significantly shortened colonic transit time. | nih.gov |
| Visceromotor Response | Conscious rats | Inhibited gastric distension-induced visceromotor response, suggesting a potential role in visceral pain modulation. |
Properties
Molecular Formula |
C₂₇H₂₉ClFN₃Na₂O₉ |
|---|---|
Molecular Weight |
639.96 |
Synonyms |
3-[[[2-Chloro-5-ethoxy-4-[[[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]amino]carbonyl]phenyl]amino]carbonyl]-3-hydroxypentanedioic Acid Disodium Salt; |
Origin of Product |
United States |
Synthetic Chemistry and Structural Derivatization Research
Strategic Synthesis of Mosapride (B1662829) Precursors
The synthesis of the first precursor, 2-ethoxy-4-amino-5-chlorobenzoic acid , often commences from more readily available starting materials like p-aminosalicylic acid. A typical synthetic sequence involves multiple steps to introduce the necessary functional groups. google.compatsnap.comgoogle.com
One patented route begins with p-aminosalicylic acid, which undergoes a series of reactions including acidification, esterification with methanol (B129727), acetylation of the amino group with acetic anhydride, ethylation of the hydroxyl group, chlorination using N-chlorosuccinimide (NCS), and finally, hydrolysis to yield the desired benzoic acid intermediate. google.compatsnap.com An alternative approach uses sodium p-aminosalicylate as the starting material, which is first acylated, followed by ethylation with bromoethane (B45996), chlorination with NCS, and subsequent deprotection and hydrolysis to obtain the target intermediate. google.com
The second key precursor is 4-(4-fluorobenzyl)-2-aminomethylmorpholine . Its synthesis can be initiated from p-fluorobenzaldehyde and phthalimide (B116566). patsnap.com Another documented method involves reacting phthalimide potassium salt with dichloroisopropanol to generate N-(2-hydroxy-3-chloropropyl) phthalimide. This intermediate then undergoes condensation and cyclization with 2-aminoethanol, followed by reaction with 4-fluorobenzyl chloride to furnish the target morpholine (B109124) derivative. patsnap.com
A summary of key reaction steps for these precursors is detailed below.
| Precursor Target | Starting Material | Key Reaction Steps | Key Intermediates |
| 2-ethoxy-4-amino-5-chlorobenzoic acid | p-Aminosalicylic acid | 1. Esterification2. Acetylation3. Ethylation4. Chlorination5. Hydrolysis | Methyl p-acetamidosalicylate2-ethoxy-4-acetamido-5-chlorobenzoic acid |
| 4-(4-fluorobenzyl)-2-aminomethylmorpholine | Phthalimide potassium salt | 1. Reaction with dichloroisopropanol2. Cyclization with 2-aminoethanol3. Benzylation with 4-fluorobenzyl chloride | N-(2-hydroxy-3-chloropropyl) phthalimide2-aminomethylmorpholine |
Considerable research has focused on optimizing the synthesis of Mosapride precursors to enhance yield, reduce costs, and improve product quality. A significant challenge in older synthetic routes was the high cost and moderate yield associated with certain reagents and steps. google.com
For the synthesis of the 2-ethoxy-4-amino-5-chlorobenzoic acid intermediate, a key optimization involves the ethylation step. Early methods utilized iodoethane (B44018), which is expensive. google.com Researchers successfully substituted iodoethane with the much cheaper monobromethane, which not only drastically reduced the cost but also slightly improved the reaction yield. google.com Further refinements in process control, such as managing reaction temperature and mixing effects, have led to a total recovery of this intermediate of 55% over a six-step process. google.com Another patented method, which simplifies the process to four steps, reports an improved total yield of 71.7%. google.com
Optimization efforts for the 4-(4-fluorobenzyl)-2-aminomethylmorpholine intermediate have also been successful. Initial syntheses reported yields as low as 40%, with the final product having a poor, dark brown color. google.com By developing a new route starting from phthalimide potassium salt, researchers achieved a product with high purity suitable for industrial-scale operations. patsnap.com
The table below highlights some of the reported yields for key synthetic steps.
| Reaction Step/Process | Optimized Condition/Reagent | Reported Yield | Reference |
| Ethylation of acetylated intermediate | Monobromethane instead of Iodoethane | Cost reduced, yield slightly improved | google.com |
| Preparation of 2-ethoxy-4-acetylamino-5-chloro-benzoic acid | Full sequence from p-aminosalicylic acid | 55% (Total Recovery) | google.com |
| Preparation of methyl o-hydroxy p-aminobenzoate | Acidification of sodium salt | 96.5% | patsnap.com |
| Preparation of 2-ethoxy-4-amino-5-chlorobenzoic acid | 4-step process from sodium p-amino-o-hydroxybenzoate | >71.7% (Total Yield) | google.com |
| Preparation of 2-ethoxy-4-nitro-5-chlorobenzyl methyl ether | Chlorination with NCS | 97.1% | google.com |
Formation of Mosapride Citric Amide Disodium (B8443419) Salt
The final stages of the synthesis involve coupling the two primary precursors to form the Mosapride backbone, followed by derivatization with citric acid and subsequent salt formation.
The initial formation of Mosapride involves creating an amide bond between the carboxylic acid group of 2-ethoxy-4-amino-5-chlorobenzoic acid and the primary amine of 4-(4-fluorobenzyl)-2-aminomethylmorpholine. This is a standard amidation reaction. One method involves suspending the benzoic acid precursor (as an activated intermediate) in a solvent like chloroform (B151607) with triethylamine, followed by the addition of the morpholine precursor to form the amide bond. google.com
The creation of the title compound, Mosapride Citric Amide Disodium Salt , involves a second, distinct amidation reaction. In this step, the aromatic amine group of the newly formed Mosapride molecule reacts with one of the carboxylic acid groups of citric acid. This type of reaction, where an amine displaces part of a carboxylic acid to form an amide, typically requires activation of the carboxylic acid. This can be achieved using coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride. researchgate.net This process forms an amide linkage, resulting in the Mosapride Citric Amide intermediate. guidechem.com
Following the amidation with citric acid, the resulting molecule, Mosapride Citric Amide, contains two remaining free carboxylic acid groups from the citric acid moiety. To form the disodium salt, this intermediate is neutralized with a sodium-containing base, such as sodium hydroxide (B78521) or sodium carbonate. smolecule.com This acid-base reaction deprotonates the two carboxylic acid groups, forming carboxylate anions, which then associate with sodium cations (Na⁺) to yield the final this compound. smolecule.comlgcstandards.com
The isolation of the final product from the reaction mixture is typically achieved through standard laboratory techniques. Once the salt is formed, it may precipitate out of the reaction solvent, particularly if a solvent in which the salt has low solubility is used. The solid product is then collected by filtration, washed to remove any remaining impurities or unreacted reagents, and dried to yield the purified disodium salt. google.com Recrystallization from a suitable solvent system can be employed as a further purification step if necessary. google.com
Exploration of Novel Synthetic Routes and Methodological Advancements
The pursuit of more efficient, cost-effective, and environmentally friendly methods for synthesizing Mosapride continues to drive innovation in process chemistry. Researchers have developed several novel routes that depart from the traditional synthetic pathways.
One such innovative method starts with an inexpensive and readily available raw material, 2-chlorotoluene . google.com This route proceeds through a sequence of seven steps: nitration, nucleophilic substitution, free radical bromination, chlorination, alkylation, nitro reduction, and a final oxidative amidation step. google.com The use of oxidative amidation is a key advancement, as it offers high selectivity and helps to avoid the formation of certain aromatic amide by-products, leading to a high-yield synthesis. google.com
Another advanced route focuses on improving the synthesis of the 2-ethoxy-4-amino-5-chlorobenzoic acid intermediate. This method starts with sodium para-aminosalicylate and proceeds through a four-step sequence: acylation with N-carbethoxyphthalimide, dual ethylation with bromoethane, chlorination with N-chlorosuccinimide, followed by deprotection and hydrolysis using hydrazine (B178648) hydrate. google.com This pathway is reported to significantly increase the intermediate's yield, shorten reaction times, and effectively lower production costs. google.com These advancements represent a move towards more streamlined and industrially scalable processes for producing Mosapride and its derivatives.
Stereochemical Considerations in Synthesis
Mosapride possesses a chiral center at the C-2 position of the morpholine ring, and as such, it can exist as a pair of enantiomers. In therapeutic use, Mosapride is typically administered as a racemic mixture, a 1:1 combination of its (R) and (S)-enantiomers google.com. The synthesis of Mosapride as a racemate is a common approach, and various synthetic routes have been developed to produce the (R,S)-4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluoro-benzyl)-2-morpholinyl]-methyl}benzamide citrate (B86180) google.com.
The synthesis of the individual optical enantiomers of Mosapride has also been described in the literature, which is crucial for investigating the pharmacological and pharmacokinetic profiles of each stereoisomer separately drugfuture.com. This allows researchers to determine if one enantiomer is more active or has a different metabolic profile than the other. The general approach to obtaining the separate enantiomers involves the use of chiral starting materials or chiral resolving agents at a suitable stage in the synthetic pathway. For instance, the synthesis of the optical enantiomers of mosapride has been achieved through the reducto-condensation of 4-fluorobenzaldehyde (B137897) with ethanolamine, followed by a series of reactions to construct the chiral morpholine ring and subsequent coupling with the benzamide (B126) moiety drugfuture.com. The separation of enantiomers can also be achieved using chromatographic techniques with a chiral stationary phase jst.go.jpkhanacademy.orgyoutube.com. This allows for the isolation of the individual (R)- and (S)-enantiomers from the racemic mixture, enabling detailed stereospecific studies.
The differential interaction of enantiomers with chiral environments, such as biological receptors and enzymes, underscores the importance of stereochemical considerations in drug design and development nih.govnih.govyoutube.com. While the commercially available form is a racemate, the ability to synthesize and study the individual enantiomers is a critical aspect of comprehensive research on Mosapride.
Synthesis of Deuterated and Radiolabeled Mosapride Derivatives for Research
The synthesis of isotopically labeled compounds, such as deuterated and radiolabeled derivatives, is a fundamental tool in pharmaceutical research to study the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate nih.govresearchgate.net. These labeled analogues are essential for in-depth pharmacokinetic studies.
The synthesis of deuterated Mosapride citrate has been reported in the literature drugfuture.com. A described synthetic route involves the cyclization of N-(4-fluorobenzyl)ethanolamine with 2-chloroacrylonitrile (B132963) to yield 4-(4-fluorobenzyl)morpholine-2-carbonitrile. This intermediate then undergoes alcoholysis with ethanol (B145695) and sulfuric acid to produce the corresponding ethyl ester drugfuture.com. Subsequent steps would lead to the deuterated Mosapride analogue. The strategic incorporation of deuterium (B1214612) at specific molecular positions can influence the metabolic pathways of the drug, potentially leading to an altered pharmacokinetic profile due to the kinetic isotope effect nih.govbeilstein-journals.org.
Radiolabeling, typically with isotopes like Carbon-14 (¹⁴C) or Tritium (³H), allows for the sensitive tracking of the drug and its metabolites in biological systems. While specific literature detailing the radiosynthesis of Mosapride is not extensively available in the public domain, general methods for radiolabeling are well-established researchgate.net. These often involve introducing the radioisotope at a late stage of the synthesis to maximize the incorporation of radioactivity and to simplify handling. The synthesis of a radiolabeled precursor that can then be incorporated into the final Mosapride structure is a common strategy.
Impurity Profiling and Synthesis of Related Compounds for Research Standards
The identification, characterization, and control of impurities are critical aspects of pharmaceutical development and quality control. During the synthesis of Mosapride, various related substances and potential degradation products can be formed. Comprehensive impurity profiling ensures the safety and efficacy of the final active pharmaceutical ingredient (API).
Several process-related impurities and degradation products of Mosapride have been identified and characterized. The synthesis of these impurities is often necessary to develop and validate analytical methods for their detection and quantification in the bulk drug and finished dosage forms. For example, a method for preparing a Mosapride citrate impurity has been disclosed, starting from 2-amino-4-chloro-5-ethoxybenzoic acid and involving a four-step reaction sequence patsnap.com. The availability of qualified impurity reference standards is essential for the quality control of Mosapride patsnap.com.
Stress stability studies, including acidic, alkaline, oxidative, photolytic, and thermal degradation, have been conducted on Mosapride to identify potential degradation products nih.gov. The structures of metabolites of Mosapride have also been confirmed through their synthesis jst.go.jpnih.govnih.gov. These synthetic reference standards are invaluable for metabolic and toxicological studies.
Below is a table of some known related compounds and impurities of Mosapride:
| Compound Name | Type | Source/Formation |
| 4-amino-5-chloro-2-ethoxy-N-(2-morpholinylmethyl)benzamide | Metabolite | Formed through hydrogenolysis of the 4-fluorobenzyl group. drugfuture.com |
| 4-amino-5-chloro-2-ethoxy-N-(5-oxo-2-morpholinylmethyl)benzamide | Metabolite | A metabolite of Mosapride. drugfuture.comnih.gov |
| 4-amino-5-chloro-2-ethoxy-3-hydroxy-N-(2-morpholinylmethyl)benzamide | Metabolite | A minor metabolite of Mosapride. drugfuture.comnih.gov |
| 4-amino-5-chloro-2-ethoxy-3-hydroxy-N-(5-oxo-2-morpholinylmethyl)benzamide | Metabolite | A minor metabolite of Mosapride. drugfuture.com |
| Genotoxic impurities from alkylating reagents | Process Impurity | Can be introduced from reagents like bromoethane used in some synthetic routes. google.com |
| 2-ethoxy-4-amino-5-chlorobenzoic acid | Intermediate/Impurity | A key intermediate in some synthetic pathways for Mosapride. google.com |
The synthesis and characterization of these compounds are crucial for maintaining the quality and safety of this compound.
Molecular and Cellular Pharmacology Research
Serotonin (B10506) Receptor Pharmacology
The pharmacological profile of mosapride (B1662829) citrate (B86180) is defined by its specific interactions with distinct serotonin receptor subtypes, which are crucial for the regulation of gastrointestinal function.
Mechanisms of 5-Hydroxytryptamine 4 (5-HT4) Receptor Agonism
Mosapride citrate functions as a selective and potent agonist at 5-HT4 receptors. nih.govnih.govpatsnap.com These receptors are predominantly located on enteric neurons in the gastrointestinal nerve plexus. nih.gov The binding of mosapride to these G-protein coupled receptors initiates a conformational change that stimulates downstream signaling pathways. nih.gov This agonistic action is the cornerstone of its prokinetic effects, leading to the enhancement of gastrointestinal motility. nih.govnih.gov
Research has indicated that mosapride may act as a partial agonist in some tissues. For instance, in studies on cardiac tissue overexpressing human 5-HT4 receptors, mosapride's maximum inotropic effect could be further increased by the addition of serotonin, suggesting a partial agonist activity. patsnap.comnih.gov This characteristic distinguishes it from other full 5-HT4 agonists and may contribute to its specific therapeutic profile. The agonistic activity of mosapride on 5-HT4 receptors has been shown to be antagonized by selective 5-HT4 receptor antagonists like GR113808, further confirming its mechanism of action. nih.gov
Role of Metabolite M1 as a 5-Hydroxytryptamine 3 (5-HT3) Receptor Antagonist
Upon administration, mosapride citrate is metabolized in the liver, primarily via the removal of the 4-fluorobenzyl group, to form its main active metabolite, known as M1 (des-4-fluorobenzyl compound). nih.govmdpi.com This metabolite exhibits significant antagonistic activity at 5-HT3 receptors. mdpi.com The 5-HT3 receptors are ligand-gated ion channels involved in various physiological processes, including the modulation of visceral sensation and emetic reflexes. nih.govnih.gov
Receptor Binding Affinity Studies
Radioligand binding studies have been instrumental in quantifying the affinity of mosapride citrate for various receptors. These studies have consistently demonstrated a high and selective affinity for 5-HT4 receptors with minimal interaction with other receptor types such as dopamine (B1211576) D2, 5-HT1, and 5-HT2 receptors. nih.gov
In studies using guinea pig ileum, mosapride exhibited a significant affinity for 5-HT4 receptors, with a reported Ki value of 84.2 nM. nih.gov The presence of mosapride was found to significantly increase the dissociation constant (Kd) of a selective 5-HT4 radioligand, without affecting the maximum binding capacity (Bmax), which is characteristic of a competitive agonist. nih.gov Further studies in guinea pig striatum showed an IC50 value of 113 nM for the inhibition of [3H]-GR113808 binding to 5-HT4 receptors. nih.gov
The following table summarizes the binding affinity of mosapride citrate for the 5-HT4 receptor from a representative study:
| Parameter | Value | Tissue/Preparation |
| Ki | 84.2 nM | Guinea Pig Ileum |
| IC50 | 113 nM | Guinea Pig Striatum |
Data sourced from radioligand binding studies. nih.govnih.gov
Intracellular Signaling Cascades and Pathways Modulation
The interaction of mosapride citrate with serotonin receptors initiates a series of intracellular events that ultimately modulate gastrointestinal function.
Acetylcholine (B1216132) Release Enhancement Mechanisms
A primary consequence of 5-HT4 receptor agonism by mosapride is the enhanced release of acetylcholine (ACh) from cholinergic neurons within the myenteric plexus. nih.govnih.gov The stimulation of 5-HT4 receptors leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This increase in cAMP is a critical step in the signaling cascade that facilitates the release of ACh. nih.govnih.gov
The released acetylcholine then acts on muscarinic receptors on smooth muscle cells, leading to increased muscle contraction and enhanced gastrointestinal motility. patsnap.com This cholinergic effect is a key downstream mechanism responsible for the prokinetic action of mosapride. The enhancement of ACh release has been shown to be blocked by 5-HT4 receptor antagonists, confirming the direct link between 5-HT4 receptor activation and this downstream effect. nih.gov
Downstream Effector Modulation
The activation of the 5-HT4 receptor by mosapride and the subsequent increase in intracellular cAMP trigger the activation of protein kinase A (PKA). nih.gov PKA, in turn, can phosphorylate various downstream effector proteins, leading to a cellular response. nih.gov In the context of gastrointestinal motility, these downstream effectors ultimately influence the excitability of enteric neurons and the contractility of smooth muscle cells.
The enhanced release of acetylcholine is the most well-documented downstream effect of mosapride's action. nih.gov Acetylcholine itself then acts as a primary signaling molecule, binding to its own receptors and initiating further intracellular cascades involving G-proteins and second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which ultimately lead to smooth muscle contraction. nih.gov Therefore, mosapride modulates the activity of the entire cholinergic system within the gut wall, leading to a coordinated increase in propulsive motor activity.
Theoretical and Computational Molecular Pharmacology
Theoretical and computational methods are instrumental in elucidating the interactions between drug molecules and their biological targets at a molecular level. chemrxiv.org These approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide insights that can guide the development of more effective and safer therapeutic agents. chemrxiv.orgjocpr.com
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking and simulation studies are computational techniques used to predict how a ligand, such as Mosapride, binds to its receptor. chemrxiv.org These simulations are crucial for understanding the atomic-level details of the interactions that govern the drug's efficacy and selectivity. researchgate.net For Mosapride, which is a potent 5-HT₄ receptor agonist, simulations would focus on its binding pocket within the 5-HT₄ receptor. nih.govnih.gov Key interactions typically investigated include hydrogen bonds, electrostatic interactions, cation-π, π-π stacking, and hydrophobic contacts that stabilize the ligand-receptor complex. chemrxiv.org Understanding these non-covalent interactions can clarify the basis of Mosapride's structure-activity relationship and its partial agonist activity. chemrxiv.orgnih.gov
Furthermore, molecular dynamics simulations can reveal the conformational changes in the receptor upon ligand binding, which are essential for initiating signal transduction. chemrxiv.org These computational tools are also invaluable for investigating off-target interactions. For instance, simulations of Mosapride with potassium channels like hERG can help explain its favorable cardiac safety profile compared to other prokinetic agents. researchgate.net Such studies might reveal that the conformational dynamics of key amino acid residues within the channel's pore, such as Phenylalanine F656, may contribute to state-dependent and lower-affinity drug binding. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Mosapride Scaffold
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug discovery to predict the relationship between the chemical structure of a compound and its biological activity. jocpr.comnih.gov A QSAR model for the Mosapride scaffold would involve constructing a mathematical model that correlates various physicochemical properties (molecular descriptors) of Mosapride and its analogues with their pharmacological effects, such as 5-HT₄ receptor agonism. jocpr.com
The process involves several steps:
Data Set Collection: A series of compounds with the core Mosapride (substituted benzamide) scaffold and their experimentally determined biological activities are gathered.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include properties related to molecular size, shape, lipophilicity (e.g., SlogP), and electronic features (e.g., electronegativity). jocpr.comyoutube.com
Model Building: Statistical methods are used to build a model that finds the best correlation between the calculated descriptors and the biological activity.
Validation: The model's predictive power is rigorously validated to ensure it is robust and reliable. frontiersin.org
A well-validated QSAR model for the Mosapride scaffold could be used to predict the activity of novel, unsynthesized derivatives, thereby guiding medicinal chemistry efforts to optimize potency and selectivity while minimizing potential off-target effects. jocpr.commdpi.com
Investigation of Off-Target Receptor Interactions (Preclinical)
Preclinical evaluation of a drug candidate's interaction with unintended targets is a critical step in assessing its potential for adverse effects. For Mosapride, research has focused on its activity at dopamine receptors and cardiac potassium channels, which are common off-targets for this class of drugs.
Effects on Dopamine D2 Receptors (Preclinical)
Some substituted benzamide (B126) drugs are known to interact with dopamine D₂ receptors. nih.gov The D₂ receptor is a key target in the treatment of psychosis and Parkinson's disease, and unintended interactions can lead to significant side effects. nih.govmdpi.com However, preclinical studies focusing specifically on Mosapride's binding affinity and functional activity at dopamine D₂ receptors are not extensively reported in the scientific literature. The primary focus of preclinical characterization has been on its potent effects on the 5-HT₄ receptor and its comparatively weak interaction with cardiac ion channels. nih.govnih.gov
Influence on Potassium Channels (Preclinical)
A significant safety concern for some 5-HT₄ agonists, most notably Cisapride (B12094), is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.govyoutube.com Inhibition of this channel can prolong the QT interval of the heartbeat, leading to potentially fatal cardiac arrhythmias. nih.gov Preclinical studies have been conducted to compare the effects of different 5-HT₄ agonists on cloned hERG channels.
In one key study using patch-clamp techniques on HERG-transfected COS-7 cells, Mosapride produced no significant effects on the recombinant hERG current. nih.gov This is in stark contrast to Cisapride, which is a potent blocker of the channel. nih.gov The research established a clear rank order of potency for hERG blockade among the tested 5-HT₄ agonists. nih.gov
Interactive Table: Comparative hERG Channel Blockade by 5-HT₄ Agonists
| Compound | IC₅₀ (M) for hERG Blockade | Potency Rank (Strongest to Weakest) |
|---|---|---|
| Cisapride | 2.4 x 10⁻⁷ | 1 |
| Renzapride | 1.8 x 10⁻⁶ | 2 |
| Prucalopride | 5.7 x 10⁻⁶ | 3 |
| Mosapride | No significant effect | 4 |
Data sourced from a comparative study on cloned HERG K+ channels. nih.gov
These findings are consistent with other reports stating that Mosapride is approximately three orders of magnitude (or 400–1000 times) less potent than Cisapride in inhibiting ventricular potassium channels. nih.gov While Mosapride demonstrates a significantly wider safety margin concerning the hERG channel, one study noted that it may inhibit another cardiac potassium channel, Kv4.3, which could contribute to a propensity for arrhythmias in vulnerable individuals. nih.gov
Studies on Non-Motility Related Molecular Effects (Preclinical)
Beyond its primary role in regulating gastrointestinal motility, preclinical research has begun to uncover other molecular effects of Mosapride.
One study reported that Mosapride may act on the α7 nicotinic acetylcholine receptor (α7nAChR). clinicaltrials.gov This interaction is suggested to suppress the inflammatory response of macrophages, indicating a potential anti-inflammatory role for the compound. clinicaltrials.gov
Another area of investigation has revealed a synergistic effect between Mosapride and dipeptidyl peptidase-4 (DPP-4) inhibitors. In a preclinical mouse model, the combination of Mosapride and the DPP-4 inhibitor Alogliptin (B1666894) resulted in a synergistic increase in plasma levels of active glucagon-like-peptide-1 (GLP-1) and improved glucose tolerance. elsevierpure.com This suggests that the 5-HT₄ receptor stimulation by Mosapride can positively influence metabolic pathways. elsevierpure.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Mosapride Citric Amide Disodium (B8443419) Salt |
| 5-HT (Serotonin) |
| des-fluorobenzyl-mosapride |
| Zacopride |
| Metoclopramide (B1676508) |
| Cisapride |
| Bufotenin |
| Prucalopride |
| Cilostamide |
| Tropisetron |
| GR 125487 |
| GR113808 |
| BIMU 8 |
| Ondansetron |
| Methysergide |
| CP-99994 |
| Renzapride |
| Alogliptin |
Anti-inflammatory Pathways in Gastrointestinal Cells (Preclinical)
Preclinical investigations have demonstrated that mosapride exerts a protective effect on the gastric mucosa through the modulation of inflammatory pathways. In a key study using a rat model of indomethacin-induced gastric ulcers, pretreatment with mosapride was found to significantly inhibit the formation of mucosal damage in a dose-dependent manner. This anti-inflammatory action is not linked to its prokinetic effects, as the effective anti-inflammatory doses were lower than those required to accelerate gastric emptying. nih.gov
The underlying mechanism of this gastroprotective effect appears to involve the cholinergic anti-inflammatory pathway. Mosapride, acting as a selective 5-HT4 receptor agonist, is understood to stimulate the release of acetylcholine from parasympathetic nerve endings. This acetylcholine then activates α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages, which in turn suppresses the inflammatory response. nih.govnih.gov The protective action of mosapride against NSAID-induced damage was effectively nullified by the administration of a 5-HT4 receptor-specific antagonist (GR113808) and a selective inhibitor of α7nAChR (methyllycaconitine), confirming the crucial roles of these receptors in the anti-inflammatory cascade initiated by mosapride. nih.gov
Table 1: Effect of Mosapride on Indomethacin-Induced Gastric Lesions in Rats (Preclinical Data)
| Treatment Group | Dose (mg/kg) | Outcome | Implied Mechanism |
|---|---|---|---|
| Mosapride Pretreatment | 0.25 | Inhibition of mucosal damage | 5-HT4 receptor agonism |
| 0.5 | Significant inhibition of mucosal damage | 5-HT4 receptor agonism leading to activation of the cholinergic anti-inflammatory pathway | |
| 0.75 | Inhibition of mucosal damage | 5-HT4 receptor agonism | |
| Mosapride + 5-HT4 Antagonist (GR113808) | 0.5 (Mosapride) + 1 (GR113808) | Anti-ulcerogenic effect blocked | Blockade of 5-HT4 receptor |
| Mosapride + α7nAChR Inhibitor (Methyllycaconitine) | 0.5 (Mosapride) + 0.29-0.87 | Anti-ulcerogenic effect ablated | Inhibition of the nicotinic anti-inflammatory system |
Neurogenesis Promotion in the Enteric Nervous System (Preclinical)
Beyond its anti-inflammatory properties, mosapride has been shown to promote neurogenesis within the enteric nervous system (ENS), the intrinsic neuronal network of the gut. researchgate.netnih.gov This suggests a potential for mosapride to aid in the structural and functional repair of the ENS following injury.
In a preclinical study involving mice that had undergone gut surgery, the oral administration of mosapride citrate was found to significantly promote the generation of new enteric neurons at the site of anastomosis. nih.gov The research involved the transplantation of marked neural stem cells (NSCs) into the damaged gut tissue. Treatment with mosapride resulted in a 2.5-fold increase in the number of new neurons that differentiated from both the transplanted NSCs and the host's own mobilized NSCs. nih.gov This enhanced neurogenesis contributes to the reconstruction of the impaired enteric neural circuits.
The promotion of neurogenesis by mosapride is directly linked to its function as a 5-HT4 receptor agonist. The observed increase in new neurons was completely abolished when a 5-HT4 receptor antagonist, SB-207266, was co-administered with mosapride. nih.gov This finding underscores that the activation of 5-HT4 receptors is the key mechanism through which mosapride facilitates the formation of new neurons from both endogenous and transplanted progenitor cells in the gut.
Table 2: Effect of Mosapride on Enteric Neurogenesis After Gut Anastomosis in Mice (Preclinical Data)
| Treatment Group | Key Finding | Quantitative Result | Implied Mechanism |
|---|---|---|---|
| Mosapride Citrate | Enhanced differentiation of transplanted and host neural stem cells into neurons. | 2.5-fold increase in new neurons (P < 0.005) | Activation of 5-HT4 receptors |
| Mosapride Citrate + 5-HT4 Antagonist (SB-207266) | The neurogenic effects of mosapride were abolished. | No significant increase in neuron numbers compared to control. | Blockade of 5-HT4 receptor signaling |
Preclinical Pharmacokinetic and Biotransformation Research
Absorption Mechanisms in Animal Models
The absorption profile of mosapride (B1662829) has been characterized following different routes of administration in preclinical studies.
Following oral administration, mosapride is rapidly absorbed from the intestinal tract. nih.gov In male rats, the peak plasma concentration of radioactivity from [14C]mosapride was reached one hour after administration. nih.gov Studies in dogs and monkeys also show rapid absorption, with maximum plasma concentrations of unchanged mosapride being reached between 0.5 and 1 hour post-administration. nih.gov
The oral bioavailability of mosapride shows significant variability between species and even sexes within the same species, suggesting extensive first-pass metabolism. nih.govnih.gov In rats, a notable sex-related difference was observed; oral bioavailability was 7% in males and 47% in females. nih.gov This difference is attributed to different activities of hepatic drug-metabolizing enzymes. nih.gov In dogs and monkeys, the oral bioavailability was found to be 8% and 14%, respectively, with no significant sex-related differences observed in these species. nih.gov
Table 1: Oral Pharmacokinetic Parameters of Mosapride in Animal Models Data derived from single-dose studies.
| Species | Sex | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Source |
|---|---|---|---|---|---|
| Rat | Male | 44 | ~1.0 | 7% | nih.govnih.gov |
| Rat | Female | 788 | ~1.0 | 47% | nih.govnih.gov |
| Dog | Male | 207 | 0.5 - 1.0 | 8% | nih.gov |
| Monkey | Male | 862 | 0.5 - 1.0 | 14% | nih.gov |
To investigate the effects of bypassing upper gastrointestinal absorption and first-pass metabolism, alternative routes such as intracolonic administration have been explored in animal models. Mosapride is metabolized to its M1 metabolite, which has a 5-HT3 antagonistic effect that could potentially offset the prokinetic action of the parent drug. jnmjournal.orgnih.gov It was hypothesized that direct administration to the colon could enhance motility by allowing the drug to act directly on the colon before being converted to its M1 metabolite. jnmjournal.orgnih.gov
In a proof-of-concept study using a rat model, direct intracolonic administration of mosapride was compared with oral administration. jnmjournal.orgnih.gov The results showed that the number of expelled fecal pellets was significantly higher after colonic administration than after oral administration at both 1 and 2 hours post-dosing. jnmjournal.orgnih.gov This indicates that the intracolonic application of mosapride is more effective at increasing colonic movement compared to oral intake, suggesting that a colon-specific delivery method could be an effective strategy. jnmjournal.orgnih.gov
Distribution Patterns in Animal Tissues and Organs
Preclinical studies demonstrate that mosapride and its metabolites are distributed widely and rapidly throughout various tissues following administration. nih.gov
Following a single oral administration of [14C]mosapride in male rats, radioactivity was found in numerous tissues. nih.gov Concentrations of radioactivity were higher in several tissues, including the stomach and small intestine, compared to plasma concentrations. nih.gov Conversely, concentrations in the brain and eyeball were lower than those in plasma. nih.gov In most tissues, the levels of radioactivity decreased in a manner that was essentially parallel to the decrease in plasma concentrations. nih.gov
Table 2: Qualitative Tissue-to-Plasma Distribution of [14C]Mosapride Radioactivity in Male Rats
| Tissue | Concentration Relative to Plasma | Source |
|---|---|---|
| Stomach | Higher | nih.gov |
| Small Intestine | Higher | nih.gov |
| Fetus (in pregnant rats) | A little higher | nih.gov |
| Brain | Lower | nih.gov |
| Eyeball | Lower | nih.gov |
Mosapride shows a distinct distribution pattern within the gastrointestinal (GI) tract. In both male and female rats, the highest concentrations of mosapride and its active metabolite M2 were found in the duodenum, followed by the cecum. nih.gov Studies using [14C]mosapride also confirmed high concentrations in the stomach and small intestine. nih.gov
The distribution of its target receptor, the 5-HT4 receptor, also influences its regional effects. In guinea pigs, the density of 5-HT4 receptors in the myenteric plexus was found to be significantly greater in the proximal colon than in the distal colon. nih.gov This differential receptor distribution may explain why mosapride appears to enhance contraction more prominently in the proximal colon. nih.gov Research in guinea pigs has concluded that mosapride exerts a prokinetic effect on the entire GI tract, including the stomach, ileum, and colon. nih.gov
The potential for drugs to cross the placental barrier is a critical area of preclinical investigation. nih.gov Studies involving pregnant rats have been conducted to assess the transplacental transfer of mosapride. nih.gov Following oral administration of [14C]mosapride, it was observed that concentrations of radioactivity in the fetus were slightly higher than those in the maternal plasma, indicating that the compound and/or its metabolites can cross the placental barrier. nih.gov
Metabolic Pathways and metabolite Identification
Preclinical research, predominantly in rat models, has established that mosapride is subject to significant metabolic breakdown before excretion. The biotransformation process is characterized by several major pathways that modify the parent molecule to facilitate its elimination from the body. These pathways involve both initial functionalization reactions (Phase I) and subsequent conjugation reactions (Phase II).
Phase I Biotransformation: Dealkylation, N-Oxidation, Morpholine (B109124) Ring Cleavage, Hydroxylation
Phase I metabolism of mosapride involves the introduction or unmasking of functional groups on the parent compound. longdom.orgwikipedia.org In preclinical rat studies, four primary metabolic pathways have been identified for mosapride: dealkylation, N-oxidation, morpholine ring cleavage, and hydroxylation. nih.gov Among these, dealkylation, specifically the removal of the p-fluorobenzyl group, is considered the predominant metabolic route. nih.gov The other pathways, including the oxidation of the nitrogen atom in the morpholine ring (N-oxidation) and the cleavage of the morpholine ring itself, also contribute significantly to the formation of various metabolites. nih.govnih.gov
Phase II Biotransformation: Glucuronidation
Following the initial modifications in Phase I, mosapride and its metabolites can undergo Phase II biotransformation, also known as conjugation. longdom.orgmedbullets.com This process involves attaching a polar molecule to the compound, which increases its water solubility and facilitates excretion. drughunter.comyoutube.com In preclinical rat models, the primary Phase II pathway identified for mosapride is glucuronidation. nih.gov During this process, glucuronic acid is attached to the mosapride molecule or its Phase I metabolites. nih.govyoutube.com
Characterization of Key Metabolites (e.g., Mosapride N-oxide, Morpholine Ring-Opened Mosapride)
Through the use of advanced analytical techniques like UPLC-ESI-MS/MS, researchers have identified and characterized numerous mosapride metabolites in preclinical studies. nih.gov Among the array of metabolites formed, several have been singled out for their significance. Two notable metabolites are Mosapride N-oxide and a morpholine ring-opened metabolite, which were identified in rat plasma, urine, bile, and feces. nih.gov Another major metabolite identified in preclinical mammalian studies is des-p-fluorobenzyl mosapride, a product of the primary dealkylation pathway. nih.govnih.gov This metabolite, also referred to as M1, is considered one of the major active metabolites of mosapride. nih.gov Mosapride N-oxide, also known as M2, is another major active metabolite. nih.gov
Interactive Data Table: Key Preclinical Metabolites of Mosapride
| Metabolite Name | Precursor | Metabolic Pathway | Note |
| des-p-fluorobenzyl mosapride (M1) | Mosapride | Phase I: Dealkylation | A major active metabolite found in preclinical studies. nih.govnih.govnih.gov |
| Mosapride N-oxide (M2) | Mosapride | Phase I: N-Oxidation | A major active metabolite identified in rat bile, urine, and plasma. nih.govnih.gov |
| Morpholine Ring-Opened Mosapride | Mosapride | Phase I: Morpholine Ring Cleavage | Identified in preclinical studies in plasma and feces. nih.govnih.gov |
| Mosapride Glucuronide | Mosapride | Phase II: Glucuronidation | A conjugated metabolite formed to increase water solubility for excretion. nih.gov |
Enzyme Systems Involved in Mosapride Biotransformation (Preclinical)
The metabolic conversion of mosapride is catalyzed by specific enzyme systems primarily located in the liver. nih.gov Preclinical investigations have focused on elucidating the roles of two major superfamilies of drug-metabolizing enzymes: the flavin-containing monooxygenases (FMO) and the cytochrome P450 (CYP) system.
Role of Flavin-Containing Monooxygenase (FMO)
Flavin-containing monooxygenases are a class of enzymes known to catalyze the oxygenation of soft-nucleophiles, particularly nitrogen and sulfur atoms within xenobiotics. nih.govnih.gov N-oxidation, one of the identified metabolic pathways for mosapride, is a reaction type commonly catalyzed by FMOs. nih.govnih.gov However, comparative preclinical studies suggest that the role of FMO in mosapride metabolism may be less significant than that of the CYP system. For instance, the metabolism of itopride (B38515), another gastroprokinetic agent, is primarily mediated by FMO. In contrast, mosapride's metabolism is strongly affected by inhibitors of the CYP system, indicating a different primary enzymatic pathway. nih.gov
Investigations into Cytochrome P450 (CYP) Involvement
The cytochrome P450 superfamily of enzymes is a critical component of Phase I drug metabolism, responsible for the oxidation of a vast number of drugs. wikipedia.orgnih.gov Preclinical evidence strongly points to the involvement of CYP enzymes in the biotransformation of mosapride. nih.gov Studies using human liver microsomes have shown that ketoconazole (B1673606), a potent inhibitor of the CYP3A4 isoenzyme, strongly inhibits the metabolism of mosapride. nih.gov Other CYP3A4 inhibitors, such as cimetidine (B194882) and certain antibiotics, also demonstrated inhibitory effects on mosapride metabolism. nih.gov Further in vivo studies in rats confirmed these findings, showing that pretreatment with ketoconazole significantly increased the plasma concentrations of mosapride. nih.gov In addition to being a substrate for CYP enzymes, other research has indicated that mosapride citrate (B86180) may also act as an inducer of CYP1A2, CYP2B6, and CYP3A4 activities. nih.gov
Other Oxidoreductase Enzymes
While the metabolism of many xenobiotics is dominated by the cytochrome P450 (CYP) enzyme superfamily, other oxidoreductase enzymes also play a role in biotransformation. researchgate.netnih.gov These non-P450 enzymes, such as flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), and molybdenum hydroxylases like aldehyde oxidase (AOX), contribute to the metabolism of a wide range of compounds. nih.gov
In the context of gastroprokinetic agents, the involvement of these alternative pathways has been a subject of investigation. For instance, the metabolism of itopride, another prokinetic agent, is primarily mediated by FMOs, not CYP3A4. researchgate.net However, studies on mosapride indicate that its biotransformation is significantly influenced by CYP enzymes, particularly CYP3A4, which is responsible for the main metabolic pathway of N-dealkylation. nih.gov While the primary metabolic route for mosapride is through the CYP system, the potential for minor contributions from other oxidoreductases cannot be entirely excluded without specific inhibitory studies. Research comparing mosapride with other agents like cisapride (B12094) has reinforced the central role of CYP3A4 in mosapride's metabolism. nih.gov
Excretion Pathways and Mass Balance Studies
Mass balance studies are critical in preclinical research to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. nih.gov These studies typically use a radiolabeled version of the compound to track its fate within the biological system, ensuring that all pathways of elimination are accounted for. nih.gov For a comprehensive mass balance assessment, the total recovery of the administered radioactive dose in urine and feces should ideally be greater than 90%. nih.gov
Preclinical studies with [carbonyl-14C] labeled mosapride citrate have been conducted in rats, dogs, and monkeys to elucidate its excretion pathways. nih.gov These investigations show that the compound and its metabolites are eliminated from the body through both renal and fecal routes, with the proportion varying across species. nih.govnih.gov
Renal Excretion
Following oral administration, a significant portion of the administered radioactivity corresponding to mosapride and its metabolites is recovered in the urine. In rats, approximately 40% of the dose was excreted via the renal pathway. nih.gov A separate study in rats provided more detailed figures, showing a total urinary excretion of 37.6% of the administered dose in males and 35.7% in females. nih.gov In dogs, the urinary excretion was lower, accounting for about 20% of the dose. nih.gov
| Animal Model | Urinary Excretion (% of Dose) | Source |
|---|---|---|
| Rats (Male) | 37.6% | nih.gov |
| Rats (Female) | 35.7% | nih.gov |
| Rats (Combined) | ~40% | nih.gov |
| Dogs | ~20% | nih.gov |
Fecal Excretion
Fecal excretion, which primarily reflects biliary excretion for orally administered compounds that are well-absorbed, is the major route of elimination for mosapride in preclinical species. nih.gov In rats, about 60% of the administered radioactivity was recovered in the feces via bile. nih.gov Another detailed study in rats reported fecal excretion to be 22.4% in males and 22.8% in females, with an additional 11.8% (males) and 7.8% (females) of the dose recovered in bile. nih.gov In dogs, fecal excretion was the predominant pathway, accounting for approximately 70% of the administered dose. nih.gov
| Animal Model | Excretion Pathway | Excretion (% of Dose) | Source |
|---|---|---|---|
| Rats (Male) | Feces | 22.4% | nih.gov |
| Rats (Male) | Bile | 11.8% | nih.gov |
| Rats (Female) | Feces | 22.8% | nih.gov |
| Rats (Female) | Bile | 7.8% | nih.gov |
| Rats (Combined) | Feces (via Bile) | ~60% | nih.gov |
| Dogs | Feces | ~70% | nih.gov |
Preclinical Pharmacokinetic Modeling and Simulation
Pharmacokinetic (PK) modeling uses mathematical concepts to describe the movement of a drug through the body over time. humapub.com These models are essential for characterizing a drug's absorption, distribution, metabolism, and excretion (ADME) and for predicting drug concentrations in various tissues. humapub.com The two most common approaches are compartmental and non-compartmental analysis. humapub.comallucent.com
Compartmental and Non-Compartmental Analysis
Compartmental analysis involves developing models that represent the body as a series of interconnected, kinetically homogenous compartments. humapub.comallucent.com This method can be complex but allows for detailed simulation of drug disposition. allucent.com In contrast, non-compartmental analysis (NCA) is a model-independent approach that uses algebraic equations, often based on statistical moment theory, to calculate key pharmacokinetic parameters directly from the observed plasma concentration-time data. researchgate.netgdddrjournal.com NCA is generally faster, more cost-efficient, and provides greater consistency between analysts. allucent.comresearchgate.net
The pharmacokinetics of mosapride in preclinical studies have been characterized using parameters consistent with NCA. Following a single oral dose in dogs and monkeys, plasma concentrations of mosapride and its primary metabolite, M-1, were measured over time to determine key PK parameters. nih.gov After intravenous administration, the plasma levels in male dogs and monkeys showed a biphasic decline. nih.gov
| Parameter | Dogs | Monkeys | Source |
|---|---|---|---|
| t½ α (IV) | 0.3 h | 0.6 h | nih.gov |
| t½ β (IV) | 2.4 h | 2.4 h | nih.gov |
| Cmax (Oral) | 207 ng/ml | 862 ng/ml | nih.gov |
| t½ (Oral) | 1.5 h | 0.9 h | nih.gov |
Factors Influencing Pharmacokinetics (e.g., Sex Differences in Animal Models)
Sex-related differences in pharmacokinetics are a well-documented phenomenon in many laboratory animal species, particularly rats. nih.govresearchgate.net These differences often arise from the sexually dimorphic expression of hepatic metabolic enzymes. nih.govmdpi.com For example, male rats express specific cytochrome P450 isozymes like CYP2C11 and CYP3A2, while females express others like CYP2C12, leading to gender-dependent rates of metabolism for certain compounds. nih.govresearchgate.net
In the case of mosapride, studies have yielded somewhat varied results regarding sex differences. An investigation in dogs and monkeys concluded that the plasma concentration-time profiles and pharmacokinetic parameters for mosapride and its M-1 metabolite were similar between males and females, indicating no significant sex-related differences in these species. nih.gov
However, data from rat studies are less consistent. One study on the absorption, distribution, and excretion of radiolabeled mosapride citrate in rats noted that no sex differences were observed in the excretion profile. nih.gov Conversely, a more recent and detailed excretion study in rats found differences in the elimination pathways between sexes. nih.govresearchgate.net In this study, the total recovered dose was 71.8% in males and 66.3% in females. nih.gov Furthermore, the cumulative excretion of the M-1 metabolite was higher in males (36.9%) than in females (24.3%), while the excretion of the parent compound was slightly lower in males (28.1%) compared to females (25.9%). nih.govresearchgate.net These findings suggest that while major sex-related pharmacokinetic divergences may not be present in dogs and monkeys, subtle, metabolism-driven differences in excretion may exist in rats. nih.govnih.gov
Comparative Pharmacokinetic Studies with Other Prokinetic Agents (Preclinical)
Preclinical research plays a crucial role in delineating the pharmacokinetic profile of a new chemical entity relative to existing therapeutic agents. Comparative studies in animal models offer insights into potential differences in absorption, distribution, metabolism, and excretion (ADME) that may translate to clinical practice. This section details preclinical investigations that have compared the pharmacokinetic properties of mosapride with other prokinetic drugs.
Research Findings
A study conducted in male rats investigated the impact of the CYP3A4 inhibitor, ketoconazole, on the pharmacokinetics of mosapride, cisapride, and itopride. nih.gov In this research, oral administration of mosapride, cisapride, or itopride was performed with or without pretreatment with ketoconazole. nih.gov The results demonstrated that ketoconazole pretreatment led to a significant elevation in the area under the serum concentration curve (AUC) and the maximum serum concentration (Cmax) for both mosapride and cisapride. nih.gov Conversely, the pharmacokinetic parameters of itopride remained unaffected by ketoconazole co-administration. nih.gov This suggests that, unlike itopride, both mosapride and cisapride are metabolized by CYP3A4 in rats. nih.gov
Another investigation in anesthetized rats and guinea-pigs, as well as conscious cats, compared the effects of mosapride and cisapride. nih.gov In conscious cats that received repeated oral doses of mosapride, the maximal plasma concentrations of mosapride and its primary metabolite, a des-4-fluorobenzyl-mosapride, were determined. nih.gov
While direct head-to-head comparative pharmacokinetic studies with a full panel of prokinetic agents in a single preclinical model are not extensively documented in the available literature, the existing research provides valuable insights into the relative metabolic pathways and potential for drug-drug interactions.
Interactive Data Tables
The following tables present data synthesized from preclinical comparative studies.
Table 1: Effect of Ketoconazole Pretreatment on the Pharmacokinetics of Mosapride, Cisapride, and Itopride in Male Rats nih.gov
| Compound | Pretreatment | Effect on AUC | Effect on Cmax |
| Mosapride | Ketoconazole | Significantly Increased | Significantly Increased |
| Cisapride | Ketoconazole | Significantly Increased | Significantly Increased |
| Itopride | Ketoconazole | No Significant Effect | No Significant Effect |
This table illustrates the differential impact of CYP3A4 inhibition on the pharmacokinetic profiles of the three prokinetic agents in a rat model. nih.gov
Table 2: Maximal Plasma Concentrations of Mosapride and its Metabolite in Conscious Cats nih.gov
| Compound | Maximal Plasma Concentration (μM) |
| Mosapride | 9.4 ± 2.8 |
| Des-4-fluorobenzyl-mosapride (Metabolite) | 2.5 ± 0.3 |
This table provides a snapshot of the systemic exposure to mosapride and its main metabolite in a feline model following repeated oral administration. nih.gov
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Quantification and Characterization
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of complex mixtures. For Mosapride (B1662829) Citrate (B86180), various liquid chromatography techniques have been developed and validated to ensure its purity, potency, and to study its metabolic profile.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of Mosapride Citrate in bulk drug samples and pharmaceutical formulations. nih.govnih.govasianpubs.orgmdpi.com Researchers have developed and validated several reversed-phase HPLC (RP-HPLC) methods that are simple, rapid, precise, and accurate. nih.govasianpubs.org
These methods typically employ a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate). nih.govjournalppw.com Detection is commonly performed using a UV-visible detector set at wavelengths where Mosapride Citrate exhibits significant absorbance, such as 274 nm, 276 nm, or 280 nm. nih.govnih.govresearchgate.net The developed methods have been validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity over various concentration ranges, high precision (with intra- and inter-day variations often less than 2%), and high accuracy, with recovery values typically between 98% and 102%. nih.govjournalppw.comijpsr.com For instance, one method reported a linear relationship for concentrations between 0.5 to 30 µg/mL with a mean recovery of 101.55%. nih.gov Another study established linearity in the range of 125-1000 µg/ml, with percentage recoveries from pharmaceutical dosages ranging from 95.53% to 100.7%. nih.gov These validated HPLC methods are suitable for routine quality control, monitoring of process-related impurities, and stability testing of Mosapride Citrate. nih.gov
Table 1: Summary of Developed HPLC Methods for Mosapride Citrate Analysis This table is interactive. Click on headers to sort.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Column | C18 Reverse Phase nih.gov | Waters Symmetry C18 nih.gov | Develosil ODS RP C18 journalppw.com | Chiralcel OJ-RH humanjournals.com |
| Mobile Phase | Acetonitrile : 0.02 M KH₂PO₄ (pH 4.0) (50:50 v/v) nih.gov | Acetonitrile : 0.024 M Orthophosphoric Acid (pH 3.0) (28:72 v/v) nih.gov | Methanol (B129727) : Ammonium Acetate Buffer (pH 6.0) (75:25 v/v) journalppw.com | 10mM Sodium Perchlorate : Acetonitrile (75:25 v/v) humanjournals.com |
| Flow Rate | 1.0 mL/min nih.gov | Not Specified | 1.0 mL/min journalppw.com | 0.5 mL/min humanjournals.com |
| Detection (λ) | 274 nm nih.gov | 276 nm nih.gov | 255 nm journalppw.com | 290 nm humanjournals.com |
| Linearity Range | 0.5 - 30 µg/mL nih.gov | 125 - 1000 µg/mL nih.gov | 0 - 30 µg/mL journalppw.com | Not Specified |
| Internal Standard | Risperidone nih.gov | Not Specified | Not Specified | Not Specified |
| Retention Time | 8.10 min nih.gov | Not Specified | Not Specified | 14.7 min humanjournals.com |
Understanding the metabolic fate of a drug is critical. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a powerful and sensitive technique used for the identification and structural elucidation of drug metabolites. nih.govnih.govnih.gov Studies using this method have comprehensively characterized the metabolic profile of Mosapride in both animal models (rats) and humans. nih.govnih.gov
In human plasma, urine, and feces, a total of 16 metabolites of Mosapride have been identified, with 15 of them being reported for the first time through this advanced technique. nih.govresearchgate.net The primary metabolic pathways involve Phase I reactions, such as dealkylation (specifically, the removal of the p-fluorobenzyl group to form the major metabolite, des-p-fluorobenzyl mosapride) and cleavage of the morpholine (B109124) ring. nih.govnih.gov Other Phase I reactions include N-oxidation and hydroxylation. nih.gov Phase II reactions consist of conjugation with glucuronide, glucose, and sulfate. nih.gov Two notable new metabolites identified are morpholine ring-opened mosapride and mosapride N-oxide. nih.govnih.gov The application of UPLC-ESI-MS/MS has provided a comprehensive metabolic pathway for Mosapride in humans, which is crucial for a complete understanding of its disposition. nih.gov
Table 2: Key Metabolites of Mosapride Identified by UPLC-ESI-MS/MS This table is interactive. Click on headers to sort.
| Metabolite ID | Name/Description | Metabolic Reaction | Found In (Humans) |
|---|---|---|---|
| M3 | des-p-fluorobenzyl mosapride | Phase I: Dealkylation nih.gov | Plasma, Urine nih.gov |
| M15 | morpholine ring-opened mosapride | Phase I: Morpholine Ring Cleavage nih.gov | Plasma, Feces nih.gov |
| M16 | mosapride N-oxide | Phase I: N-oxidation nih.gov | Bile, Urine, Plasma nih.gov |
| - | Glucuronide Conjugates | Phase II: Glucuronidation nih.gov | Urine, Feces, Plasma nih.gov |
| - | Sulfate Conjugates | Phase II: Sulfation nih.gov | Urine, Feces, Plasma nih.gov |
| - | Glucose Conjugates | Phase II: Glucose Conjugation nih.gov | Urine, Feces, Plasma nih.gov |
Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. For a compound like Mosapride Citrate, which is a relatively large, polar, and thermally labile molecule, direct analysis by GC is generally not applicable. Its low volatility prevents it from being easily vaporized at temperatures used in standard GC inlets, and high temperatures could lead to degradation, compromising the analysis.
However, GC could potentially be applicable for the analysis of specific, smaller, and more volatile derivatives of Mosapride or related impurities from its synthesis process. Through a process called derivatization, polar functional groups (like amines) can be converted into less polar, more volatile groups, making them amenable to GC analysis. mdpi.com For instance, GC is widely used in the pharmaceutical industry for determining residual solvents in the final drug product, a critical quality control step mandated by regulatory bodies. openaccessjournals.com While no specific methods for GC analysis of Mosapride derivatives are prominently featured in the literature, the technique remains a theoretical possibility for specialized applications, such as analyzing volatile starting materials or byproducts from its synthesis that are amenable to gas-phase separation.
Spectroscopic Analytical Methods
Spectroscopic methods are used to measure the interaction between electromagnetic radiation and a substance, providing valuable information about its structure, concentration, and identity. UV-Visible spectrophotometry and FTIR spectroscopy are fundamental tools in the analysis of Mosapride Citrate.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of Mosapride Citrate in bulk and pharmaceutical dosage forms. researchgate.net The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Several UV spectrophotometric methods have been developed and validated for Mosapride Citrate. researchgate.netinnovareacademics.in These methods typically involve dissolving the drug in a suitable solvent, such as methanol or ethanol (B145695), and measuring its absorbance at the wavelength of maximum absorption (λmax). researchgate.net For Mosapride Citrate, the λmax is often reported around 264 nm, 272 nm, or 309 nm, depending on the solvent and specific method. researchgate.netresearchgate.nettsijournals.com The methods demonstrate good linearity over specified concentration ranges (e.g., 2-10 µg/mL or 5-40 µg/mL) with high correlation coefficients (r² > 0.999). researchgate.netresearchgate.nettsijournals.com These spectrophotometric techniques, including derivative spectroscopy and area under the curve (AUC) methods, have been successfully validated for accuracy and precision and are suitable for routine quality control analysis. researchgate.net
Table 3: Summary of UV-Vis Spectrophotometric Methods for Mosapride Citrate This table is interactive. Click on headers to sort.
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Solvent | Alcohol researchgate.net | Methanol | Not Specified researchgate.net |
| λmax (nm) | 272 nm researchgate.net | 309 nm | 264 nm researchgate.net |
| Linearity Range (µg/mL) | 2 - 10 researchgate.net | 5 - 40 | 5 - 30 researchgate.net |
| Correlation Coefficient (r²) | Not Specified | > 0.999 | 0.999 researchgate.net |
| Application | Bulk Drug & Formulations researchgate.net | Bulk Drug & Formulations | Bulk Drug & Formulations researchgate.net |
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for the structural characterization of Mosapride Citrate and for assessing its compatibility with various excipients used in pharmaceutical formulations. nih.govconicet.gov.arsaapjournals.org The FTIR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its functional groups.
The FTIR spectrum of pure Mosapride Citrate shows characteristic absorption bands corresponding to its various functional groups. researchgate.net For example, distinct peaks can be assigned to the N-H stretching vibrations of the primary amine (-NH₂), the C=O stretching of the amide group, and other vibrations related to its aromatic and morpholine rings. researchgate.net
In preformulation studies, FTIR is a key screening tool to detect potential physical or chemical interactions between the drug and excipients. conicet.gov.arrjptonline.org By comparing the FTIR spectrum of a physical mixture of the drug and an excipient with the spectra of the individual components, any significant changes—such as the shifting, disappearance, or appearance of new peaks—can indicate an interaction. conicet.gov.ar Such studies have been performed on Mosapride Citrate with various polymers and excipients to ensure the stability and integrity of the final dosage form. nih.govresearchgate.net The absence of significant changes in the characteristic peaks of Mosapride Citrate in these mixtures generally indicates good compatibility between the drug and the excipient. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., qNMR for Content Determination, ¹H NMR for Structural Elucidation)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for both the qualitative and quantitative analysis of Mosapride Citrate.
Quantitative NMR (qNMR) has been established as a rapid and straightforward approach for accurately determining the content of Mosapride Citrate in raw materials. mdpi.comresearchgate.net This method offers a distinct advantage by allowing for the simultaneous quantification of both the active mosapride component and the citrate counter-ion, which is crucial for determining the salt-forming ratio. mdpi.comresearchgate.net
Research has successfully developed and validated methods using both proton (¹H NMR) and fluorine-19 (¹⁹F NMR) spectroscopy. mdpi.com
In ¹H NMR quantification, maleic acid is often selected as a suitable internal standard. mdpi.comresearchgate.netnih.gov Characteristic signals for both mosapride and citrate are chosen as quantitative peaks, enabling a comprehensive analysis. researchgate.net The solvent of choice is typically deuterated dimethyl sulfoxide (B87167) (DMSO-d6), as it provides good dissolution and avoids interference with the characteristic peaks of the citrate structure. nih.gov
For ¹⁹F NMR , the presence of a fluorine atom in the mosapride structure allows for a highly specific method of quantification. mdpi.com 4,4′-difluoro diphenylmethanone has been utilized as an internal standard, with the distinctive signal at approximately -116.15 ppm being used to quantify the mosapride content. mdpi.comresearchgate.net This method is noted for its rapidity and accuracy, with results showing good agreement with those from ¹H NMR and traditional High-Performance Liquid Chromatography (HPLC) methods. mdpi.com
Structural Elucidation relies heavily on ¹H NMR in conjunction with other NMR techniques. The assignment of the chemical structure of Mosapride Citrate is achieved by analyzing one-dimensional (1D) and two-dimensional (2D) NMR profiles, such as COSY, HSQC, and HMBC spectra. nih.govhyphadiscovery.com These experiments provide through-bond and through-space correlation data that allow researchers to definitively map the proton and carbon environments within the molecule, confirming its structural integrity. hyphadiscovery.comresearchgate.net
Table 1: Summary of qNMR Methods for Mosapride Citrate Analysis
| Parameter | ¹H NMR Method | ¹⁹F NMR Method |
|---|---|---|
| Analyte(s) | Mosapride and Citrate | Mosapride |
| Internal Standard | Maleic Acid mdpi.comnih.gov | 4,4′-difluoro diphenylmethanone mdpi.comresearchgate.net |
| Typical Solvent | DMSO-d6 nih.gov | MeOD nih.gov |
| Key Advantage | Comprehensive quantification of both components, allowing salt-ratio determination. mdpi.com | High specificity and speed due to the fluorine probe. mdpi.com |
Indirect Spectrofluorimetric Determination
Spectrofluorimetry provides highly sensitive methods for the determination of Mosapride Citrate. Both indirect and direct approaches have been developed for its quantification in research settings.
One novel indirect method leverages the interaction between citrate ions and lanthanide complexes. nih.gov The luminescence intensity of a europium complex with a 3-oxo-1-hydroxy-quinoline-2-carboxylic acid amide derivative (Eu-L1) is significantly enhanced upon the addition of citrate ions. nih.gov This phenomenon has been applied to the indirect determination of Mosapride Citrate. An analytical form using a Eu-L1-Citrate complex with a component ratio of 1:1:2 has been proposed for the luminescence determination of the drug. nih.gov
Other spectrofluorimetric methods are based on the native fluorescence of the mosapride molecule itself. nih.gov In a 0.1 M sodium hydroxide (B78521) solution, mosapride exhibits fluorescence that can be measured at emission wavelengths of 344 nm and 684 nm, following excitation at 276 nm. nih.gov Another approach involves the quantitative fluorescence quenching of Eosin Y by the tertiary amino group of the mosapride molecule, which can be measured at an emission wavelength of 542 nm after excitation at 520 nm. ekb.eg These methods have been validated for their application in determining the compound's concentration. nih.gov
Electrochemical Methods for Detection (if applicable)
Electrochemical methods, such as voltammetry and amperometry, are recognized as valuable tools for the qualitative and quantitative determination of various drug substances due to their sensitivity, speed, and cost-effectiveness. nih.gov These techniques are based on the redox reaction of an analyte at the surface of a working electrode, where the resulting current is proportional to the analyte's concentration. nih.gov
While literature specifically detailing the electrochemical detection of Mosapride Citric Amide Disodium (B8443419) Salt is not extensive, electrochemical methods have been proposed for the analysis of mosapride. ekb.eg The general principles are highly applicable. The development of an electrochemical sensor for this compound would likely involve the optimization of a modified electrode to enhance sensitivity and selectivity towards the mosapride molecule. nih.gov The feasibility of such methods is supported by their successful application in detecting a wide array of other pharmaceutical compounds, often using screen-printed electrodes or electrodes modified with nanomaterials to improve performance. rsc.orgresearchgate.netmdpi.com
Method Validation Parameters for Research Purposes
For any analytical method to be considered reliable for research applications, it must undergo a rigorous validation process. Key parameters are assessed to ensure the method is fit for its intended purpose, with validation often performed according to International Conference on Harmonisation (ICH) guidelines. mdpi.comnih.gov
Selectivity and specificity refer to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. rsc.org For Mosapride Citrate, methods have been specifically developed and validated to determine the drug in the presence of its acid-induced degradation products, demonstrating a high degree of selectivity. nih.gov This ensures that the measurements are not skewed by other substances, providing an accurate quantification of the intact compound.
Linearity demonstrates the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. mdpi.com
Table 2: Linearity and Calibration Range for Various Mosapride Citrate Analytical Methods
| Analytical Method | Calibration Range | Correlation Coefficient (r or r²) | Linear Regression Equation | Source(s) |
|---|---|---|---|---|
| ¹H qNMR (Citrate) | 5 - 15 mg/mL | r = 0.9991 | y = 0.3715x + 0.2701 | mdpi.com |
| ¹H qNMR (Mosapride) | 5 - 15 mg/mL | r = 0.9994 | y = 0.0908x - 0.012 | mdpi.com |
| ¹⁹F qNMR | 2.5 - 7.5 mg/mL | r = 0.9997 | y = 0.2049x + 0.0044 | mdpi.com |
| Indirect Spectrofluorimetry | 1.0 - 25.0 µg/mL | - | - | nih.gov |
| Native Spectrofluorimetry | 50 - 9000 ng/mL | - | - | nih.gov |
| RP-HPLC | 0.5 - 30 µg/mL | r = 0.9998 | - | nih.gov |
| Colorimetric | 20 - 160 µg/mL | - | - | ijpsonline.com |
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the relative standard deviation (RSD).
Intra-day precision (repeatability) assesses variability within the same day and under the same operating conditions.
Inter-day precision (intermediate precision) assesses variability on different days. rsc.org
Analytical methods for Mosapride Citrate have demonstrated high precision. For the qNMR method, the RSD for six consecutive measurements was calculated. mdpi.com For RP-HPLC methods, which are often used for comparison, the intra- and inter-day variation was found to be exceptionally low. nih.govresearchgate.net
Table 3: Precision Data for Mosapride Citrate Analytical Methods
| Analytical Method | Precision Type | Analyte | Result (%RSD) | Source(s) |
|---|---|---|---|---|
| ¹H qNMR | Instrument Precision | Citrate | 0.94% | mdpi.com |
| ¹H qNMR | Instrument Precision | Mosapride | < 2% | mdpi.com |
| ¹⁹F qNMR | Instrument Precision | Mosapride | 0.60% | mdpi.com |
| RP-HPLC | Intra- & Inter-day | Mosapride | < 1% | nih.govresearchgate.net |
Accuracy and Recovery Studies
The accuracy of an analytical method is the measure of the closeness of the test results obtained by that method to the true value. It is often determined through recovery studies, where a known amount of the pure analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. For Mosapride Citrate, various high-performance liquid chromatography (HPLC) methods have demonstrated high accuracy and recovery across different sample types.
In the analysis of bulk drug and pharmaceutical formulations, a reversed-phase HPLC (RP-HPLC) method showed percentage recoveries ranging from 95.53% to 100.7%. nih.gov Another study validating an RP-HPLC method for bulk drug and pharmaceutical forms reported mean recovery of 101.55 ± 0.97% for solutions containing 2, 4, or 10 µg/mL of the drug, indicating excellent accuracy. nih.gov Similarly, recoveries for Mosapride Citrate in a combined capsule dosage form were found to be 99.44% ± 0.50%. researchgate.net
For the determination of process-related impurities, the recovery of five potential impurities spiked in Mosapride Citrate samples ranged from 93.42% to 101.22%. In the context of enantiomeric separation, a validated RP-HPLC method showed recoveries in the range of 99.63% to 100.22%. researchgate.net
When analyzing biological samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for equine tissues. nih.gov The extraction recovery for Mosapride Citrate at a concentration of 1.28 µg/g from various equine tissues, including muscle, liver, kidney, and intestine, was between 97% and 107%. nih.gov Quantitative nuclear magnetic resonance (qNMR) methods have also been validated, with recovery rates for mosapride between 99.15% and 100.82% for ¹H NMR and an average of 98.50% for ¹⁹F NMR. mdpi.com
| Analytical Method | Matrix | Recovery Range (%) | Source |
|---|---|---|---|
| RP-HPLC | Pharmaceutical Dosages | 95.53 - 100.7 | nih.gov |
| RP-HPLC | Bulk Drug / Formulations | 99.63 - 100.22 | researchgate.net |
| RP-HPLC | Bulk Drug Solutions | 101.55 ± 0.97 | nih.gov |
| RP-HPLC | Combined Capsule Formulation | 99.44 ± 0.50 | researchgate.net |
| LC-MS/MS | Equine Tissues (muscle, liver, kidney, etc.) | 97 - 107 | nih.gov |
| ¹H qNMR | Raw Material | 99.15 - 100.82 | mdpi.com |
| ¹⁹F qNMR | Raw Material | 98.50 (average) | mdpi.com |
| HPLC | Binary Mixture Formulation | 99.1 - 102.2 | nih.gov |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. sepscience.com LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sepscience.com
For Mosapride Citrate, various analytical techniques have established these limits. An isocratic RP-HPLC method for detecting process-related impurities reported detection limits ranging from 0.2 x 10⁻⁸ g to 6.4 x 10⁻⁸ g. nih.gov Another sensitive HPLC method for bulk drug and pharmaceutical forms determined the lower detection limit to be 0.23 µg/mL. nih.govresearchgate.net
In a study for the simultaneous estimation of Pantoprazole and Mosapride, the LOD and LOQ for Mosapride Citrate were found to be 0.1790 µg/mL and 0.5480 µg/mL, respectively. researchgate.net For the analysis in biological matrices, an LC-MS/MS method for equine tissues established a lower limit of quantification of 0.004 µg/g for Mosapride Citrate. researchgate.netnih.gov An indirect spectrofluorimetric method reported an LOD of 0.35 µg/mL for the determination of Mosapride Citrate in tablets. nih.gov
| Analytical Method | Matrix / Purpose | LOD | LOQ | Source |
|---|---|---|---|---|
| RP-HPLC | Bulk Drug / Formulations | 0.23 µg/mL | - | nih.gov |
| RP-HPLC | Combined Capsule Formulation | 0.1790 µg/mL | 0.5480 µg/mL | researchgate.net |
| LC-MS/MS | Equine Tissues | - | 0.004 µg/g | nih.gov |
| Spectrofluorimetry | Dosage Form | 0.35 µg/mL | 1.0 µg/mL | nih.gov |
| RP-HPLC | Related Substances | 0.2 x 10⁻⁸ g | - | nih.gov |
Application of Methods in Diverse Research Matrices
In Vitro Dissolution Media Analysis
The analysis of Mosapride Citrate in in vitro dissolution media is essential for characterizing the release profile of its pharmaceutical dosage forms. HPLC methods are commonly employed for this purpose. Dissolution tests are typically performed using a USP apparatus (often paddle type) in acidic media, such as 0.1 N HCl or the second fluid for dissolution test, to simulate gastric conditions. nihs.go.jpmlcpharmacy.edu.inekb.eg
In one study, the dissolution of Mosapride Citrate from tablets was evaluated in 900 mL of 0.1N HCl, with samples analyzed by HPLC. ekb.eg Another investigation on a dual-release dry suspension formulation measured dissolution in both pH 1.2 and pH 6.8 media to assess its release characteristics, finding that 70% of the drug was released in pH 1.2 within 2 hours. researchgate.net The Japanese Pharmacopoeia specifies a dissolution test for Mosapride Citrate Powder using the paddle method at 50 rpm in 900 mL of the second fluid for dissolution test, with quantification by liquid chromatography at a wavelength of 274 nm. nihs.go.jp These studies are crucial for formulation development, such as in creating mouth-dissolving tablets or formulations with enhanced solubility, where drug release was observed to be as high as 98.9% within 15 minutes. researchgate.net
Animal Biological Sample Analysis (e.g., plasma, urine, tissues)
The quantification of Mosapride Citrate and its metabolites in biological samples is fundamental to pharmacokinetic studies. Due to the complexity of these matrices and the low concentrations of the analytes, highly sensitive and selective methods like LC-MS/MS are required.
A validated LC-MS/MS method was developed for the determination of Mosapride Citrate and its primary metabolite, des-p-fluorobenzyl mosapride (M-1), in various equine tissues including muscle, liver, kidney, adipose tissue, and intestine. nih.gov This method involved extraction with acetonitrile followed by chromatographic separation on a reversed-phase column and was shown to be reliable, precise, and accurate for tissue sample analysis. nih.gov Pharmacokinetic studies in dogs and monkeys have also been conducted, where plasma levels of mosapride and its M-1 metabolite were determined after intravenous and oral administration to assess bioavailability and half-life. nih.gov
More comprehensive metabolite profiling has been performed in human plasma, urine, and feces using UPLC-MS/MS. researchgate.net In one study, a total of 16 metabolites were detected, with 15 being newly identified in humans. researchgate.net The major metabolic pathways were found to be dealkylation and morpholine ring cleavage, followed by phase II conjugation reactions. researchgate.net Such detailed analyses in biological fluids are crucial for understanding the disposition and metabolism of the compound.
Formulation Stability-Indicating Assays (focus on degradation products)
Stability-indicating analytical methods are vital to ensure that the analytical procedure can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. For Mosapride Citrate, several stability-indicating methods have been developed and validated according to International Conference on Harmonization (ICH) guidelines. nih.gov
These methods typically involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to induce degradation. nih.govnih.gov One study developed and validated various spectrophotometric methods and one spectrofluorimetric method for determining Mosapride Citrate in the presence of its acid-induced degradation products. nih.gov
RP-HPLC methods have been shown to be particularly effective for this purpose. A stability-indicating HPLC-DAD method was developed to determine Mosapride Citrate in a binary mixture, successfully separating the parent drug from its degradation products formed under various stress conditions. nih.gov The results indicated that Mosapride Citrate underwent moderate degradation under acid, base, oxidative, photolytic, and thermal stress. nih.gov Another RP-HPLC method was validated for the simultaneous determination of related substances of S-(-)-Pantoprazole and Mosapride Citrate in a capsule dosage form, proving capable of separating the main drugs from their degradation products. researchgate.net The analysis of the synthesis process and potential environmental factors identified key impurities and degradation products, such as the hydrolysis product (Impurity A) and a defluorinated product (Impurity B), necessitating robust analytical methods for their control. google.com
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| Mosapride Citrate |
| Mosapride |
| Acetonitrile |
| Orthophosphoric acid |
| Triethylamine |
| Potassium dihydrogen phosphate |
| Risperidone |
| des-p-fluorobenzyl mosapride (M-1) |
| Pantoprazole |
| Rabeprazole sodium |
| Itopride (B38515) hydrochloride |
| Trisodium citrate dihydrate |
| Methanol |
| Perchloric acid |
| Maleic acid |
| 4,4′-difluoro diphenylmethanone |
| Ammonium acetate |
| Citric acid |
Pharmaceutical Research and Formulation Science Preclinical and in Vitro Focus
Strategies for Solubility and Dissolution Enhancement
Mosapride (B1662829), a selective 5-HT4 receptor agonist, presents significant challenges in pharmaceutical formulation due to its poor aqueous solubility. This inherent property can limit its bioavailability and therapeutic efficacy. Consequently, extensive preclinical and in vitro research has been directed towards developing advanced formulation strategies to enhance the solubility and dissolution rate of mosapride. These investigations explore a variety of techniques, from modifying the salt form of the molecule to employing sophisticated nanocarrier systems, all aimed at improving its physicochemical properties for better drug delivery.
One primary strategy to improve the solubility of a parent compound is the creation of novel salt forms. Mosapride Citric Amide Disodium (B8443419) Salt is a modified salt of mosapride designed specifically for enhanced aqueous solubility and potentially improved bioavailability compared to other forms like Mosapride Citrate (B86180). The disodium salt form alters the ionization state of the molecule, which can lead to more favorable interactions with aqueous media. While mosapride citrate is known to be practically insoluble in water, the disodium salt form is engineered to overcome this limitation.
In vitro characterization of this salt form focuses on its physicochemical properties, such as molecular weight and structure, which differentiate it from the more commonly studied mosapride citrate. The synthesis involves reacting citric acid with amine groups to form a citric amide, which is then neutralized to yield the disodium salt, a process carefully controlled to ensure purity and stability.
| Property | Mosapride Citric Amide Disodium Salt | Source(s) |
| Molecular Formula | C27H29ClFN3Na2O9 | |
| Molecular Weight | ~639.96 g/mol | |
| Physical Form | Solid | |
| Purity | >95% (HPLC) | |
| Stated Advantage | Enhanced solubility and bioavailability compared to the parent compound. |
Inclusion complexation with cyclodextrins (CDs) is a widely investigated technique to enhance the solubility of poorly soluble drugs like mosapride. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, which can encapsulate guest molecules, thereby increasing their apparent water solubility.
Studies have focused on complexing mosapride citrate with natural cyclodextrins, such as beta-cyclodextrin (B164692) (β-CD), and synthetic derivatives like sulfobutyl ether-β-cyclodextrin (SBE7β-CD). Research demonstrates that SBE7β-CD is significantly more effective at enhancing mosapride's solubility than its natural counterpart. The method of complex preparation—such as physical mixing, kneading, or freeze-drying—also plays a crucial role, with freeze-drying consistently yielding the most significant improvement in dissolution. Physicochemical characterization using methods like DSC and X-ray diffractometry confirms the formation of an amorphous state in the inclusion complexes, contributing to the enhanced dissolution.
| Cyclodextrin System | Preparation Method | Solubility (mg/mL) in pH 6.8 Buffer | Fold Increase in Solubility | Source(s) |
| Pure Mosapride Citrate | - | 0.095 | - | |
| β-CD Complex | Physical Mixing | 0.546 | 5.7 | |
| β-CD Complex | Kneading | 1.035 | 10.9 | |
| β-CD Complex | Freeze Drying | 1.433 | 15.1 | |
| SBE7β-CD Complex | Physical Mixing | 1.407 | 14.8 | |
| SBE7β-CD Complex | Kneading | 5.906 | 62.2 | |
| SBE7β-CD Complex | Freeze Drying | 7.859 | 82.7 |
Solid dispersion is a prominent technique where a poorly soluble drug is dispersed in a hydrophilic carrier matrix at the solid-state. This approach enhances solubility and dissolution by reducing particle size, improving wettability, and, most importantly, converting the crystalline drug into a more soluble amorphous form.
For mosapride, solid dispersions have been prepared using various polymers, including polyvinylpyrrolidone (B124986) (PVP), hydroxypropylmethylcellulose (B13716658) (HPMC), and Eudragit. These dispersions are typically created using methods like solvent evaporation or co-precipitation. Studies show that drug release can be significantly extended and controlled by selecting the appropriate polymer and drug-to-polymer ratio. For instance, a solid dispersion of mosapride citrate with L-HPC prepared by co-grinding demonstrated a dissolution of 70% within 2 hours in an acidic medium (pH 1.2). Characterization techniques confirm the conversion of mosapride from a crystalline to an amorphous state within the polymer matrix, which is a key factor in the observed dissolution enhancement.
| Formulation Strategy | Carrier(s) | Key In Vitro Finding | Source(s) |
| Solid Dispersion | PVP, Eudragit RSPO, HPMC, Kollidon SR | Drug release was extended up to 24 hours with Eudragit RSPO or HPMC. Higher polymer content led to a slower release profile. | |
| Solid Dispersion (Dispersible Tablet) | Povidone K30, Polyethylene glycol 4000/6000 | The accumulated dissolution in five minutes was close to 100%. | |
| Co-grinding Mixture (Dry Suspension) | L-HPC (Low-substituted hydroxypropyl cellulose) | Dissolution reached 70% in pH 1.2 within 2 hours. | |
| Solid Dispersion (Tablet) | Poloxmer 407 | The presence of the polymer reduced the crystallinity of the drug, contributing to enhanced dissolution. |
Phospholipid complexation is an innovative approach to improve the physicochemical properties of drugs. Phospholipids (B1166683), being amphiphilic molecules, can form complexes with drug molecules, enhancing their lipophilicity and improving their absorption profile. This strategy is particularly useful for compounds that exhibit poor solubility in both aqueous and lipidic environments.
In a preclinical study, mosapride citrate was complexed with phospholipids (phosphatidylcholine or phosphatidylinositol) to
Design and Evaluation of Controlled and Modified Release Systems
The development of controlled and modified release systems for mosapride aims to enhance its therapeutic efficacy by optimizing its release profile and enabling administration through alternative, non-oral routes.
Sustained-Release Matrix Tablet Formulations
Sustained-release (SR) matrix tablets are a primary strategy for extending the therapeutic action of drugs like mosapride, which has a relatively short biological half-life. tandfonline.comnih.gov Preclinical research has focused on formulating and evaluating these tablets using various polymers to control drug dissolution.
In vitro studies have successfully developed once-daily SR matrix tablets of mosapride citrate dihydrate. nih.govresearchgate.net These formulations often utilize hydrophilic matrix polymers, such as different viscosity grades of hydroxypropyl methylcellulose (B11928114) (HPMC), and are prepared using techniques like dry granulation or direct compression. nih.govresearchgate.net The evaluation of these tablets involves a suite of in vitro tests to ensure their physical integrity and desired release characteristics. Key pre-compression parameters of the powder blend, such as the angle of repose and Carr's index, are measured to ensure good flowability and compressibility. Post-compression, tablets are tested for hardness, friability, weight variation, and drug content. tandfonline.comnih.gov
The central evaluation is the in vitro dissolution study, which measures the rate and extent of drug release over time, typically up to 12 or 24 hours. nih.govresearchgate.net Research shows that the rate of mosapride release can be effectively modulated by altering the type, viscosity grade, and concentration of the polymers used in the matrix. ijpsjournal.com For instance, combinations of HPMC K4M and HPMC K15M have been shown to provide a satisfactory sustained-release profile, with the drug release mechanism often following a diffusion-controlled model. nih.govijpsjournal.com Other polymers, such as those from the Eudragit family (e.g., Eudragit RS 100, RL 100), have also been investigated, demonstrating that a combination of polymers can achieve effective sustained release, primarily through diffusion. tandfonline.comresearchgate.net
Table 1: In Vitro Evaluation Parameters for Mosapride SR Matrix Tablet Formulations
| Parameter | Typical Finding / Range | Significance |
|---|---|---|
| Pre-Compression | ||
| Angle of Repose | < 30° | Indicates excellent to good powder flow. nih.gov |
| Carr's Index | < 15% | Indicates good flow characteristics. researchgate.net |
| Hausner's Ratio | < 1.25 | Indicates good flowability. researchgate.net |
| Post-Compression | ||
| Hardness | > 4.0 kg/cm² | Ensures tablet integrity during handling. researchgate.netmlcpharmacy.edu.in |
| Friability | < 1.0% | Indicates good mechanical resistance. researchgate.netnih.gov |
| Release | ||
| In Vitro Drug Release | Extended over 8-24 hours | Demonstrates sustained-release capability. tandfonline.comnih.gov |
| Release Kinetics | Follows diffusion-controlled models | Elucidates the mechanism of drug release from the matrix. tandfonline.comijpsjournal.com |
This table is interactive. You can sort and filter the data.
Sublingual Delivery Platforms and Flush Resistance
Sublingual delivery offers a promising alternative to oral administration, bypassing first-pass metabolism and allowing for direct absorption into systemic circulation. tandfonline.com For mosapride, which has low oral bioavailability, this route is of significant interest. nih.gov A key challenge in sublingual formulation is overcoming the flushing action of saliva.
Research has focused on engineering a flush-resistant sublingual platform for mosapride citrate. tandfonline.comnih.gov One innovative approach involves complexing mosapride with phospholipids to form a mosapride-phospholipid complex (MSP-PLCP), which tunes the drug's physicochemical properties for better sublingual absorption. tandfonline.com This complex is then integrated into a platform with mucoadhesive polymers, such as sodium alginate and sodium carboxymethylcellulose, to provide the necessary resistance to salivary flushing. tandfonline.comnih.gov
In vitro characterization of these platforms is crucial. A novel method to measure the in vitro simulated sublingual flushing resistance time (SFRT) has been developed. nih.gov This test assesses the mucoadhesive properties of the formulation on a surface mimicking the sublingual mucosa (e.g., an agar/mucin gel plate). nih.gov The addition of mucoadhesive polymers at optimal concentrations was found to create a balance between strong mucoadhesive properties and a practical drug release rate. tandfonline.com The evaluation also includes measuring the sublingual flushing resistance force (SFRF), which quantifies the bioadhesion force of the platform after it disperses in a simulated salivary fluid. nih.gov
Intranasal Delivery Systems (e.g., micelles)
Intranasal administration represents another non-invasive route to improve the bioavailability of mosapride by avoiding extensive first-pass metabolism. nih.gov Preclinical research has explored the use of nanocarriers, such as micelles and nanostructured lipid carriers (NLCs), to facilitate nasal absorption.
One study focused on formulating mosapride-loaded cross-linked xyloglucan (B1166014) Pluronic micelles (MOS-XPMs) using a solid dispersion technique. researchgate.net These micelles were optimized in vitro using a full factorial design. The cross-linked xyloglucan in the micelle shell was shown to improve stability and mucoadhesiveness. Characterization using 1H NMR spectroscopy confirmed the successful cross-linking and stabilization of the micelles. researchgate.net
Another approach involved the development of surface-modified mosapride citrate-loaded nanostructured lipid carriers (MOS-SMNLCs). nih.gov These were formulated using a melt-emulsification low-temperature-solidification technique. In vitro optimization was performed to achieve desired characteristics. The optimized formulation demonstrated enhanced permeation through sheep nasal mucosa compared to a simple drug suspension, indicating the potential for improved bioavailability. nih.gov In vitro and in vivo studies established a Level A correlation, suggesting that the in vitro permeation data is a reliable predictor of in vivo absorption. nih.gov The ideal particle size for nasal delivery microspheres is typically in the range of 10 to 50 µm to avoid entry into the lungs. scispace.com
Characterization of Formulated Systems
Physical Properties of Granules and Tablets (e.g., bulk density, tapped density, friability, hardness)
The physical characteristics of granules and tablets are critical parameters in pharmaceutical manufacturing, influencing flowability, compressibility, and the final product's integrity. Research into various formulations of Mosapride Citrate provides detailed insights into these properties.
Granules prepared for tablet compression exhibit specific flow and density characteristics. Studies on different formulations, including those for orodispersible and sustained-release tablets, have evaluated parameters such as the angle of repose, bulk density, and tapped density. alliedacademies.orgjetir.org From these, the Compressibility Index (Carr's Index) and Hausner's Ratio are calculated to predict the powder blend's flowability. For instance, in cái development of orodispersible tablets, blends for direct compression showed Compressibility Index values ranging from 9.37% to 15.86% and Hausner's Ratios generally below 1.25, indicating good to fair flow properties. alliedacademies.orgtijer.org
Once compressed, Mosapride Citrate tablets are assessed for their mechanical strength and durability. Hardness, which is the force required to break a tablet, is typically measured to ensure it can withstand handling and packaging. Studies report hardness values for various formulations to be in the range of 4.0 to 5.0 kg/cm ². jetir.orgekb.eg Friability, the measure of a tablet's tendency to chip or break, is another crucial quality attribute. Formulations consistently show friability values well below the common pharmacopoeial limit of 1%, indicating good mechanical resistance. tijer.orgekb.eg
Below is an interactive table summarizing the physical properties of different Mosapride Citrate granule and tablet formulations as reported in various studies.
| Property | Formulation Type | Reported Value/Range | Reference |
| Bulk Density | Granules | 0.342 - 0.439 g/cm³ | alliedacademies.orgjetir.org |
| Tapped Density | Granules | 0.378 - 0.634 g/cm³ | alliedacademies.orgjetir.org |
| Compressibility Index | Granules | 9.37% - 31.36% | alliedacademies.orgjetir.org |
| Hausner's Ratio | Granules | < 1.25 | tijer.org |
| Angle of Repose | Granules | 25° - 36.19° | alliedacademies.orgtijer.org |
| Hardness | Tablets | 4.0 - 5.0 kg/cm ² | jetir.orgekb.eg |
| Friability | Tablets | < 1.0% | tijer.orgekb.eg |
Stability Research in Formulations (Focus on Degradation Pathways)
The stability of an active pharmaceutical ingredient (API) like Mosapride Citrate is fundamental to ensuring the quality and efficacy of the final medicinal product. Research has focused on its degradation under various stress conditions. nih.gov
Hydrolytic Degradation Pathways
Hydrolysis is a key degradation pathway for many pharmaceuticals. Stress stability studies on Mosapride Citrate have shown that the compound is susceptible to degradation under both acidic and alkaline conditions. nih.govnih.gov One of the identified degradation products, known as Impurity A, is generated through the hydrolysis of the mosapride molecule. google.com The development of stability-indicating analytical methods is crucial for accurately quantifying the parent drug in the presence of these acid- and base-induced degradation products. nih.govresearchgate.net
Stability under Controlled Conditions (e.g., temperature, humidity)
Mosapride Citrate's stability is known to be a concern, with degradation products often forming during preparation or long-term storage. google.com This necessitates careful control of environmental factors. Forced degradation studies have been conducted under conditions stipulated by the International Council for Harmonisation (ICH), including high temperature, high humidity, and exposure to light. google.com
In one such study, samples of Mosapride Citrate bulk drug were stored for 30 days under challenging conditions:
High Temperature: 60°C
High Humidity: 92.5% Relative Humidity (RH)
Illumination: 4500Lx
The results from these tests confirmed that Mosapride Citrate degrades under thermal, photolytic, and high-humidity stress, leading to an increase in related substances and impurities. nih.govgoogle.com This highlights the importance of using appropriate excipients and moisture-proof packaging to enhance the stability of the final pharmaceutical composition. google.com
Preclinical Bioequivalence Studies in Animal Models
Before human trials, the pharmacokinetic profile of a drug is extensively studied in animal models to understand its absorption, distribution, metabolism, and excretion (ADME). Beagle dogs are a commonly used model for such preclinical investigations of Mosapride Citrate. nih.govnih.gov
These studies typically involve administering the drug orally and intravenously to determine key pharmacokinetic parameters. nih.govnih.gov Following oral administration, Mosapride is absorbed rapidly, with the maximum plasma concentration (Cmax) being reached in approximately 0.5 to 1.0 hours in dogs. nih.govbussan-ah.com The plasma concentration then decreases quickly, with a reported half-life (t½) of around 1.5 hours. bussan-ah.com
One significant finding from these preclinical studies is the extensive first-pass metabolism of mosapride, which results in low oral bioavailability, estimated to be around 8% in dogs. nih.gov A primary metabolite, the des-4-fluorobenzyl compound (M-1), is formed and its plasma concentrations are often equivalent to those of the unchanged drug. nih.govfda.gov.ph Studies have also investigated the effect of food on the drug's pharmacokinetics, finding that both Cmax and the Area Under the Curve (AUC) were significantly higher in fasted dogs compared to fed dogs. nih.gov These preclinical animal data are foundational for designing subsequent bioequivalence studies in humans. nih.gov
The table below presents key pharmacokinetic parameters of Mosapride Citrate in beagle dogs from various preclinical studies.
| Parameter | Value (Mean ± SD or Range) | Animal State | Reference |
| Cmax (Maximum Concentration) | 10.51 ± 3.49 µg/mL | Fasted | nih.gov |
| 2.76 ± 0.61 µg/mL | Fed | nih.gov | |
| 207 ng/mL | Not Specified | nih.govbussan-ah.com | |
| Tmax (Time to Cmax) | 0.5 - 1.0 hour | Not Specified | nih.govbussan-ah.com |
| AUC (Area Under Curve) | 38.53 ± 15.65 h·µg/mL | Fasted | nih.gov |
| 10.22 ± 2.65 h·µg/mL | Fed | nih.gov | |
| t½ (Half-life) | ~1.5 hours | Not Specified | bussan-ah.com |
| Oral Bioavailability | ~1% - 8% | Not Specified | nih.govnih.gov |
Advanced Preclinical Pharmacological Investigations
In Vitro Organ Bath Studies
In vitro studies using isolated organ preparations have been crucial in characterizing the direct effects of mosapride (B1662829) on gastrointestinal smooth muscle and its interaction with specific receptors.
Studies on isolated guinea-pig ileum have demonstrated that mosapride exhibits a strong affinity for 5-HT4 receptors. nih.govresearchgate.net In radioligand binding assays, mosapride competitively inhibited the binding of a specific 5-HT4 antagonist to ileal preparations, confirming its interaction with these receptors. nih.govresearchgate.net Interestingly, research indicates that mosapride, when administered alone, did not induce contractions in ileal longitudinal muscle-myenteric plexus (LMMP) preparations. researchgate.net However, its primary metabolite, M1, was found to be a potent 5-HT3 receptor antagonist, inhibiting 5-HT-induced contractions in ileal LMMP preparations with an IC50 value of 0.59 μM. researchgate.net
In isolated guinea-pig ileal longitudinal muscle preparations, mosapride was shown to enhance contractions that were evoked by electrical stimulation. nih.govnih.govresearchgate.net This enhancing effect was effectively antagonized by the 5-HT4-receptor antagonist, tropisetron, further confirming that mosapride's action is mediated through 5-HT4 receptors. nih.gov The stimulatory effect on electrically induced contractions was also attenuated by tetrodotoxin (B1210768) and atropine (B194438), suggesting the involvement of neuronal conduction and cholinergic pathways. nih.gov
The principal metabolites of mosapride, M1 and M2, also enhanced electrically-evoked contractions in the guinea-pig ileum, although with varying potencies compared to the parent compound. nih.gov
| Compound | EC50 Value (mol/l) | Relative Potency to Mosapride |
|---|---|---|
| Mosapride | 6.1 x 10-8 | 1 |
| Metabolite M1 | 1.2 x 10-7 | 0.5 |
| Metabolite M2 | 1.0 x 10-6 | 0.06 |
Animal Models for Gastrointestinal Motility Assessment
In vivo studies using various animal models have provided comprehensive insights into the prokinetic effects of mosapride across different segments of the gastrointestinal tract.
Mosapride has been shown to dose-dependently enhance the gastric emptying of both liquid and solid meals in rats, with a potency comparable to cisapride (B12094) and greater than metoclopramide (B1676508). nih.gov In rats with delayed gastric emptying due to gastroduodenal surgery, mosapride demonstrated an ability to improve this condition. nih.gov Similarly, studies in mice confirmed that mosapride significantly enhances gastric emptying. wjgnet.com
In canine models, mosapride has also proven effective. In conscious dogs implanted with force transducers, mosapride stimulated antral and duodenal motility, matching the potency of cisapride. nih.gov A study involving healthy beagle dogs investigated the effects of mosapride on prednisolone-induced delayed gastric emptying. nih.gov Co-administration of mosapride with prednisolone (B192156) significantly improved the delayed half-emptying time. nih.gov
| Treatment Group | Gastric Half-Emptying Time (T1/2b) (minutes, mean ± SD) |
|---|---|
| Control | 137 ± 19 |
| Prednisolone Alone | 184 ± 45 |
| Prednisolone + Mosapride | 143 ± 29 |
Investigations in rodents have confirmed mosapride's prokinetic effects extend to the small intestine. In guinea pigs, mosapride significantly increased the number of peaks, the area under the curve, and the propagation velocity of peristaltic contractions in the ileum in a concentration-dependent manner. nih.gov In studies using a charcoal meal transit test in mice, mosapride was effective in reversing morphine-induced delays in small intestinal transit. wjgnet.com Furthermore, in a rat model of cathartic colon, mosapride treatment significantly increased the intestinal transit rate (ITR) as measured by an ink propulsion test. researchgate.net
The effect of mosapride on the lower gastrointestinal tract has been evaluated in several animal models. In conscious guinea pigs, intragastrically administered mosapride significantly enhanced colonic motility. researchgate.net This effect was antagonized by atropine and the 5-HT4-receptor antagonist GR113808, but not by 5-HT1, 5-HT2, or 5-HT3 receptor antagonists. researchgate.net Further studies in guinea pigs revealed that mosapride accelerates transit more effectively in the proximal colon than the distal colon, which may be related to a different distribution of neuronal and muscular 5-HT4 receptors. nih.gov
A proof-of-concept study in a rat model directly compared the efficacy of oral versus intracolonic administration of mosapride. nih.govjnmjournal.org The results showed that direct intracolonic administration led to a significantly higher number of expelled fecal pellets compared to oral administration, suggesting that this route may enhance its prokinetic effect on the colon. nih.govjnmjournal.org
| Time Point | Route of Administration | Number of Expelled Fecal Pellets (mean ± SE) |
|---|---|---|
| 1 Hour | Oral (PO) | 0.43 ± 0.29 |
| Intracolonic (IC) | 2.14 ± 0.70 | |
| 2 Hours | Oral (PO) | 1.14 ± 0.46 |
| Intracolonic (IC) | 3.86 ± 0.86 |
Visceromotor Response to Gastric Distension in Rats
Preclinical studies in conscious rats have demonstrated that mosapride can inhibit the visceromotor response (VMR) to gastric distension, a model used to assess visceral pain which is a key symptom in functional dyspepsia. nih.gov In these studies, gastric distension is induced by a balloon to elicit abdominal muscle contractions, and the effect of the compound on this response is measured.
Research has shown that mosapride, when administered orally, dose-dependently inhibits the VMR induced by gastric distension in rats. nih.govnih.gov This inhibitory effect suggests a potential analgesic role for mosapride in conditions of gastric hypersensitivity. nih.gov The mechanism behind this effect is believed to be multifactorial. The primary action of mosapride as a 5-HT4 receptor agonist contributes to this effect, as the inhibitory action of mosapride on the VMR was partially, yet significantly, blocked by a selective 5-HT4 receptor antagonist. nih.govnih.gov
Table 1: Effect of Mosapride on Gastric Distension-Induced Visceromotor Response in Rats
| Compound | Dose (mg/kg, p.o.) | Effect on Visceromotor Response |
|---|---|---|
| Mosapride | 3 - 10 | Dose-dependent inhibition nih.govnih.gov |
| Itopride (B38515) | 100 | No inhibition observed nih.govnih.gov |
| Mosapride Metabolite M1 | Not specified | Inhibition observed nih.govnih.gov |
Investigation of Gastric Accommodation Reflex in Animal Models
The gastric accommodation reflex is the relaxation of the proximal stomach (fundus) in response to food intake, which allows the stomach to act as a reservoir. Impaired gastric accommodation is a key pathophysiological feature in functional dyspepsia. While studies in healthy human volunteers have shown that mosapride enhances the meal-induced gastric accommodation reflex, direct preclinical investigations in animal models focusing specifically on this reflex are not extensively detailed in publicly available literature. nih.gov
However, related research in diabetic rat models has utilized isolated rat fundus strip preparations to assess gastric motility. nih.gov In these experiments, the contractile or relaxant responses of the fundus muscle to various agents are measured. Such studies provide indirect evidence of a compound's potential effect on gastric accommodation. For instance, a study on diabetic rats reported that mosapride administration led to an improvement in gastric motility. nih.gov While this suggests a modulatory role on gastric muscle function, further specific studies on the gastric accommodation reflex in animal models are needed to fully elucidate the preclinical effects of mosapride on this physiological process. Animal models of functional dyspepsia, which can exhibit impaired gastric accommodation, would be particularly relevant for such investigations. frontiersin.org
Studies on Glucose Homeostasis and Incretin (B1656795) Secretion in Animal Models
Preclinical studies in animal models have indicated that mosapride can influence the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis. nih.gov In a study involving a streptozotocin-nicotinamide-induced diabetic rat model, the administration of mosapride resulted in a significant increase in serum GLP-1 levels. nih.gov
Further research in mice has shown that the pharmacological stimulation of 5-HT4 receptors, the primary target of mosapride, can increase plasma active GLP-1 levels independently of feeding. researchgate.net This suggests that mosapride's effect on GLP-1 secretion is a direct pharmacological action.
In line with its effects on GLP-1, preclinical evidence suggests that mosapride can modulate insulin (B600854) secretion. In diabetic rat models, treatment with mosapride led to a significant increase in serum insulin levels. nih.gov This effect is likely secondary to the enhanced GLP-1 secretion, as GLP-1 is a potent stimulator of glucose-dependent insulin release. taylorandfrancis.com
Another study in subjects with impaired glucose tolerance, which included an in vitro component using cultured myotubes from human skeletal muscle cells, found that mosapride decreased fasting plasma glucose without stimulating insulin secretion, suggesting a primary effect on improving insulin sensitivity through increased GLUT4 translocation in skeletal muscles. jnmjournal.org However, in the context of animal models with induced diabetes, the data points towards an increase in insulin secretion, likely mediated by GLP-1. nih.gov
Investigations in mice have revealed that mosapride administration can upregulate the expression of sweet taste receptors in the upper intestine. nih.gov Specifically, a two-week treatment with mosapride resulted in a significant increase in the expression of the genes T1r2 and Gnat3 in the proximal and mid-jejunum. nih.gov These receptors are involved in nutrient sensing and can influence GLP-1 secretion. The increased expression of these receptors may be a mechanism through which mosapride enhances postprandial GLP-1 release. nih.gov
Table 2: Preclinical Effects of Mosapride on Glucose Homeostasis and Related Gene Expression
| Parameter | Animal Model | Key Findings |
|---|---|---|
| GLP-1 Secretion | Diabetic Rats | Significant increase in serum GLP-1 levels. nih.gov |
| Insulin Secretion | Diabetic Rats | Significant increase in serum insulin levels. nih.gov |
| Sweet Taste Receptor Gene Expression | Mice | Significant increase in T1r2 and Gnat3 expression in the jejunum. nih.gov |
Comparative Preclinical Studies with Other Prokinetic Agents
Preclinical and clinical comparative studies have been conducted to evaluate the efficacy of mosapride relative to other prokinetic agents.
In a study on the visceromotor response to gastric distension in rats, mosapride was found to be effective at inhibiting the response in a dose-dependent manner, whereas itopride, another prokinetic agent, failed to show a similar inhibitory effect even at a high dose. nih.govnih.gov
In diabetic rat models, both mosapride and levosulpiride (B1682626) demonstrated comparable prokinetic effects and improved gastric motility. nih.gov However, when co-administered with metformin, the combination with mosapride showed superior glycemic control and prokinetic effects. nih.gov
A network meta-analysis of clinical trials in functional dyspepsia, which reflects the clinical application of these preclinical findings, found that while mosapride was superior to a placebo, other agents like metoclopramide and cinitapride (B124281) showed a higher total efficacy rate. Another meta-analysis indicated no statistically significant difference between mosapride and domperidone (B1670879) in improving gastric emptying time in patients with diabetic gastroparesis. taylorandfrancis.com
These comparative data highlight the distinct pharmacological profile of mosapride among prokinetic agents, particularly its combined effects on motility and visceral sensitivity, which are supported by preclinical evidence.
Table 3: Summary of Comparative Findings for Mosapride and Other Prokinetic Agents
| Comparator Agent | Context of Comparison | Relative Efficacy Finding |
|---|---|---|
| Itopride | Visceromotor response in rats | Mosapride showed inhibition, while itopride did not. nih.govnih.gov |
| Levosulpiride | Prokinetic effects in diabetic rats | Comparable prokinetic effects. nih.gov |
| Metoclopramide | Functional dyspepsia (clinical) | Metoclopramide showed higher total efficacy. |
| Cinitapride | Functional dyspepsia (clinical) | Cinitapride showed higher total efficacy. |
| Domperidone | Diabetic gastroparesis (clinical) | No significant difference in improving gastric emptying time. taylorandfrancis.com |
Comparison with Cisapride, Metoclopramide, Itopride in Animal Models
Mosapride Citric Amide Disodium (B8443419) Salt's pharmacological profile has been extensively compared to other prokinetic agents in various animal models, revealing key differences in mechanism, efficacy, and metabolism. As a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, mosapride's primary action is to stimulate acetylcholine (B1216132) release in the enteric nervous system, thereby enhancing gastrointestinal motility. researchgate.netnih.govnih.gov This contrasts with agents like metoclopramide, which exhibits both 5-HT4 receptor agonism and dopamine (B1211576) D2 receptor antagonism, and cisapride, which also acts on 5-HT4 receptors but has been associated with off-target effects. researchgate.netnih.gov
A comparative study in healthy Thoroughbred horses evaluated the effects of mosapride, metoclopramide, and cisapride on gastrointestinal function. nih.gov In this model, mosapride was shown to facilitate gastric emptying and improve motility in both the jejunum and the caecum. nih.gov Metoclopramide and cisapride also enhanced jejunal motility, but only mosapride demonstrated a significant prokinetic effect on the caecum. nih.gov
Table 1: Comparative Effects of Prokinetic Agents on Equine Gastrointestinal Motility
| Compound | Effect on Gastric Emptying | Effect on Jejunal Motility | Effect on Caecal Motility | Source |
|---|---|---|---|---|
| Mosapride Citrate (B86180) (1.0mg/kg & 2.0mg/kg) | Facilitated | Improved | Improved (at 2.0mg/kg) | nih.gov |
| Metoclopramide (0.2mg/kg) | Not specified | Improved | Not specified | nih.gov |
| Cisapride (1.0mg/kg) | Not specified | Improved | Not specified | nih.gov |
Further distinctions arise from metabolic pathways identified in animal models. Preclinical studies in rats, using human liver microsomes, highlighted differences in metabolism between mosapride, cisapride, and itopride. The metabolism of both mosapride and cisapride was significantly inhibited by ketoconazole (B1673606), a potent CYP3A4 inhibitor. nih.gov This was confirmed in an in vivo rat model where ketoconazole pretreatment increased the serum concentration of mosapride and cisapride. nih.gov In contrast, the metabolism and pharmacokinetics of itopride were not significantly affected, indicating its metabolism is not primarily mediated by CYP3A4. nih.gov
Efficacy in Specific Animal Models of GI Disorders
The therapeutic potential of Mosapride Citric Amide Disodium Salt has been validated in specific animal models that mimic human gastrointestinal (GI) disorders, such as gastroparesis and constipation.
In a key study utilizing guinea pigs, an animal model with a colonic 5-HT4 receptor distribution similar to humans, mosapride demonstrated significant efficacy in promoting colonic motility. nih.gov This model is particularly relevant for studying constipation. The research showed that mosapride enhanced colonic contractions and significantly shortened colonic transit time. nih.gov The prokinetic effect was more pronounced in the proximal colon compared to the distal colon. nih.gov This regional difference in efficacy was correlated with the density of 5-HT4 receptors in the myenteric plexus, which was found to be significantly greater in the proximal colon. nih.gov The stimulatory action of mosapride on the colon was effectively attenuated by a 5-HT4 antagonist (GR113808), atropine, and tetrodotoxin, confirming its mechanism involves cholinergic pathways mediated by 5-HT4 receptors. nih.gov
Table 2: Effect of Mosapride Citrate on Colonic Function in the Guinea-Pig Model
| Parameter | Finding | Mechanism | Source |
|---|---|---|---|
| Colonic Contraction | Enhanced at concentrations of 10⁻⁹ to 10⁻⁷ mol L⁻¹ | Mediated by 5-HT4 receptor activation in the myenteric plexus, leading to acetylcholine release. | nih.gov |
| Colonic Transit Time | Significantly shortened (accelerated transit) |
Beyond the colon, mosapride's efficacy in improving upper GI motility has been established in models of delayed gastric emptying. Studies in horses have shown that mosapride effectively facilitates gastric emptying. nih.gov Furthermore, research on nonalcoholic steatohepatitis (NASH) in mice found that mosapride administration improved gastric mucosal injury and enhanced gastric emptying. researchgate.net These animal models collectively provide strong preclinical evidence for mosapride's utility in treating disorders characterized by impaired gastric and intestinal motility.
Development and Characterization of Novel Animal Models for Gastrointestinal Disorders Utilizing this compound as a Tool Compound
The development of suitable animal models is critical for understanding the pathophysiology of functional gastrointestinal disorders (FGIDs) and for testing new therapeutic agents. nih.gov this compound, as a well-characterized selective 5-HT4 agonist, serves as an invaluable "tool compound" in the development and validation of these novel animal models. A tool compound is used to probe a biological system or to confirm that a new model is pharmacologically responsive in a predictable manner.
One application is in the validation of new models for gastroparesis or functional dyspepsia. Researchers can create models of delayed gastric emptying through various means, such as high-fat diets, pharmacological induction, or stress protocols like water avoidance stress (WAS). nih.gov After establishing a consistent phenotype of delayed transit in the new model, this compound can be administered. If mosapride successfully reverses the delayed gastric emptying, it helps to validate the model's utility for studying prokinetic drug effects and confirms that the underlying pathophysiology of the model involves pathways modulated by 5-HT4 receptors.
Similarly, mosapride can be used to characterize the neurochemical pathways in stress-induced models of GI dysmotility. For instance, in a rodent model where chronic stress is shown to induce symptoms akin to irritable bowel syndrome (IBS), such as altered bowel habits and visceral hypersensitivity, mosapride can be used to dissect the role of the serotonergic system. nih.gov By observing whether mosapride can normalize transit or reduce visceral pain in the stressed animals, researchers can determine the extent to which 5-HT4 receptor pathways are implicated in the model's stress response.
Furthermore, mosapride can be instrumental in characterizing models of post-operative or post-inflammatory ileus. Recent studies suggest mosapride may have functions beyond its prokinetic effect, including the suppression of inflammatory responses via the α7nACh receptor on macrophages. clinicaltrials.gov In a post-inflammatory rodent model where GI motility is impaired following the resolution of chemically-induced colitis, mosapride could be used as a tool. nih.gov By administering mosapride, researchers could investigate whether the restoration of motility is due solely to its 5-HT4 agonist activity or if its potential anti-inflammatory properties also play a role. This helps to characterize the complex interplay between inflammation and motility within that specific animal model, potentially opening new avenues for therapeutic research.
Future Research Directions and Translational Academic Perspectives
Elucidation of Novel Physiological Targets Beyond Known Receptors
The primary mechanism of mosapride (B1662829) is its function as a selective 5-hydroxytryptamine4 (5-HT4) receptor agonist, which stimulates acetylcholine (B1216132) release and enhances gastrointestinal motility. patsnap.comnih.gov However, emerging research suggests its activity is not limited to this single pathway, opening avenues for investigating novel physiological targets.
Furthermore, preclinical studies have implicated the α7 nicotinic acetylcholine receptor (α7nAChR) in mosapride's effects. Research on NSAID-induced gastric ulcers in rats found that the protective action of mosapride was nullified by a selective inhibitor of α7nAChR. nih.gov This suggests that mosapride's benefits may extend to modulating immune cells through the cholinergic anti-inflammatory pathway, where acetylcholine released via 5-HT4 activation subsequently acts on α7nAChRs on immune cells like macrophages. nih.govclinicaltrials.gov
Beyond the gastrointestinal tract, studies have explored mosapride's effects on cardiac 5-HT4 receptors. In isolated atrial preparations from mice with cardiac overexpression of human 5-HT4 receptors, mosapride increased the force of contraction and beating rate, acting as a partial agonist. nih.govresearchgate.net While mosapride shows significantly less cardiac risk than older prokinetics like cisapride (B12094), understanding its interaction with cardiac receptors is vital for comprehensive profiling. nih.govresearchgate.net
Table 1: Receptor Binding Profile & Functional Activity of Mosapride
| Receptor | Activity | Key Finding | Citation |
| 5-HT4 Receptor | Agonist / Partial Agonist | Primary mechanism for gastroprokinetic effects; stimulates acetylcholine release. patsnap.comnih.gov Acts as a partial agonist at human cardiac 5-HT4 receptors. nih.govresearchgate.net | |
| 5-HT3 Receptor | Antagonist | Directly inhibits 5-HT3 receptor currents; its metabolite M1 also shows antagonistic activity. nih.govnih.gov | |
| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Indirect Activator | Anti-ulcerogenic action appears to be mediated through the cholinergic anti-inflammatory pathway involving α7nAChR activation. nih.gov | |
| Dopamine (B1211576) D2 Receptor | No Affinity | Unlike metoclopramide (B1676508) and cisapride, mosapride has no affinity for D2 receptors, which is a key aspect of its selectivity. nih.gov |
Exploration of Mosapride Citric Amide Disodium (B8443419) Salt in New Preclinical Disease Models
Translational research is actively exploring the utility of mosapride in disease models beyond its primary indications of functional dyspepsia and gastroesophageal reflux disease. researchgate.net These investigations aim to uncover new therapeutic applications based on its known and novel mechanisms.
A significant area of research is in models of inflammatory and ulcerative gastrointestinal damage. In a rat model of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, pretreatment with mosapride significantly inhibited mucosal damage. nih.gov This protective effect was not merely due to enhanced gastric emptying but was linked to its anti-inflammatory properties via the cholinergic pathway. nih.gov This opens the possibility of its use as a gastroprotective agent.
Another promising avenue is in models of visceral hypersensitivity and pain. In conscious rats, mosapride was shown to inhibit the visceromotor response (VMR) induced by gastric balloon distension, a model for visceral pain which is a key symptom in functional dyspepsia. nih.gov This effect was mediated by both 5-HT4 receptor activation and 5-HT3 receptor blockade by its metabolite, suggesting mosapride could be useful in alleviating pain-related gastrointestinal symptoms. nih.gov
The compound's prokinetic effects on the colon are also being investigated in models of constipation. nih.gov Studies in guinea pigs, which have a colonic 5-HT4 receptor distribution similar to humans, showed that mosapride enhanced colonic contraction and transit, with a more pronounced effect in the proximal colon. nih.gov This suggests potential applications in constipation-predominant irritable bowel syndrome (C-IBS). clinicaltrials.gov Furthermore, a proof-of-concept study in rats demonstrated that direct colonic administration of mosapride was more effective at increasing fecal output than oral administration, suggesting that novel delivery systems could unlock its potential for treating constipation. jnmjournal.org
Finally, mosapride's interaction with metabolic pathways is being explored. A study in mice found that mosapride increased plasma levels of active glucagon-like-peptide-1 (GLP-1), suggesting its potential investigation in models of metabolic disorders like type 2 diabetes. nih.govelsevierpure.com
Table 2: Investigated Preclinical Models for Mosapride
| Disease Model | Key Findings on Mosapride's Effect | Citation |
| NSAID-Induced Gastric Ulcers (Rats) | Inhibited indomethacin-induced mucosal damage through a mechanism involving the cholinergic anti-inflammatory pathway. | nih.gov |
| Visceral Hypersensitivity (Rats) | Dose-dependently inhibited the visceromotor response to gastric distension, suggesting an analgesic effect. | nih.gov |
| Colonic Motility (Guinea Pigs, Rats) | Enhanced colonic contraction and transit, particularly in the proximal colon. Direct colonic administration was more effective than oral. | nih.govjnmjournal.org |
| Glucose Tolerance (Mice) | Increased plasma active GLP-1 levels, suggesting a role in metabolic regulation. | elsevierpure.com |
| Postoperative Ileus | Investigated for its potential to reduce time to defecation and suppress inflammatory responses that induce postoperative paralysis. | clinicaltrials.govdrugbank.com |
Advanced Computational Modeling for Mechanism Discovery and Drug Design
Advanced computational modeling, including in silico techniques, offers a powerful approach to accelerate mechanism discovery and guide the design of new drugs based on the mosapride structure. These methods can predict how a molecule will interact with various biological targets, helping to refine its properties and anticipate its biological effects.
One key application is in predicting off-target effects and ensuring safety. For instance, computational models are crucial for assessing a compound's potential to block the human ether-a-go-go-related gene (hERG) potassium channel, an interaction linked to cardiac arrhythmias. researchgate.net Studies have noted that the IC50 of mosapride for hERG channel binding is approximately 16.5 μM, and preclinical models confirm it carries a significantly lower risk of QT prolongation compared to older drugs like cisapride. researchgate.net Future computational work could focus on designing mosapride analogs with even lower hERG affinity while retaining or enhancing 5-HT4 agonism.
Furthermore, molecular docking and dynamic simulations can be used to elucidate the precise binding interactions of mosapride at the atomic level. By modeling how mosapride fits into the binding pockets of the 5-HT4 and 5-HT3 receptors, researchers can understand the structural basis for its agonist versus antagonist activity. This knowledge is invaluable for the rational design of new chemical entities with tailored selectivity and potency.
Development of Prodrugs and Novel Chemical Entities Based on the Mosapride Scaffold
The chemical structure of mosapride serves as a valuable scaffold for the development of prodrugs and novel chemical entities with improved pharmacological profiles. Research in this area focuses on enhancing efficacy, modifying pharmacokinetic properties, and targeting specific regions of the gastrointestinal tract.
One strategy involves creating novel formulations to optimize drug delivery. The development of controlled-release (CR) formulations of mosapride has been a subject of study to provide sustained therapeutic effects. nih.govnih.gov Solid dispersion formulations using polymers like HPMC or Eudragit RSPO have been shown to extend drug release for up to 24 hours. nih.gov Another innovative approach is the development of colon-specific drug delivery systems. jnmjournal.org Given that oral mosapride is largely absorbed in the small intestine and its metabolite M1 may offset its prokinetic effects in the colon, a formulation that releases mosapride directly in the colon could be more effective for treating constipation. jnmjournal.org
The development of new chemical entities inspired by the mosapride scaffold is also an active field. For example, the compound CJ-033466 was developed as a novel imidazopyridine derivative with higher 5-HT4 agonism than mosapride, representing the next generation of selective agonists. researchgate.net
Investigating the active metabolites of mosapride, such as des-fluorobenzyl-mosapride (M1), also presents an opportunity. nih.gov Since M1 has 5-HT3 antagonistic properties, it could potentially be developed as a separate therapeutic agent, or prodrugs could be designed to control the conversion of mosapride to M1 to achieve a desired balance of 5-HT4 and 5-HT3 activity. nih.gov
Integration with Systems Biology Approaches for Comprehensive Understanding
To move beyond a single-receptor, single-pathway understanding of mosapride, integration with systems biology is essential. This approach considers the complex network of interactions between genes, proteins, and metabolic pathways to build a holistic picture of a drug's effect on an organism.
A systems biology perspective is critical for understanding mosapride's role in the "cholinergic anti-inflammatory pathway." nih.gov This involves mapping the entire signaling cascade: from mosapride's binding to 5-HT4 receptors on enteric neurons, to the subsequent release of acetylcholine, and its ultimate effect on α7nAChR-expressing immune cells. This requires integrating neurobiology, immunology, and pharmacology.
Another area ripe for a systems approach is the interaction between mosapride, the gut microbiome, and host metabolism. It has been noted that mosapride increased lactic acid bacteria in the feces of nonalcoholic steatohepatitis (NASH) mice, which was associated with suppression of NASH development. researchgate.net A systems biology model would analyze how mosapride-induced changes in gut motility alter the microbial environment and how these microbial shifts, in turn, influence host inflammation and metabolic health.
Furthermore, understanding mosapride's synergistic effect on GLP-1 secretion when combined with other drugs requires a systems-level view. elsevierpure.com This involves modeling the interplay between enteric hormones, glucose metabolism, and gastrointestinal function, providing a more comprehensive basis for developing combination therapies for metabolic diseases.
Research into Combinatorial Pharmacological Strategies (Preclinical)
Preclinical research into combining mosapride with other pharmacological agents is a promising strategy to enhance therapeutic efficacy and address complex multifactorial disorders. By targeting different pathways simultaneously, these combinations can produce synergistic effects.
A notable example is the combination of mosapride with a dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin (B1666894). A preclinical study in mice demonstrated that the co-administration of mosapride and alogliptin had a synergistic effect on increasing plasma levels of active GLP-1 and improving glucose tolerance. elsevierpure.com This suggests a potential combination therapy for patients with both gastrointestinal dysmotility and type 2 diabetes.
Another area of development is fixed-dose combinations for functional gastrointestinal disorders. A novel combination tablet containing mosapride citrate (B86180) and trimebutine (B1183) maleate (B1232345) was developed and tested in beagle dogs. nih.gov The rationale is to combine mosapride's 5-HT4 agonism with trimebutine's effects on opioid receptors in the gut to provide broader symptom relief in functional dyspepsia. The study found the combination to be stable and bioequivalent to the individual components. nih.gov Similarly, a combination of mosapride with pancreatin (B1164899) and simethicone (B1680972) has been developed to reduce pill burden and improve symptoms of gastrointestinal disorders. nih.gov
These preclinical studies provide a strong foundation for future clinical trials, aiming to create more effective and convenient treatment options by leveraging pharmacological synergies.
Table 3: Preclinical Combinatorial Strategies with Mosapride
| Combination Agent | Rationale / Mechanism | Observed Synergistic Effect | Citation |
| Alogliptin (DPP-4 Inhibitor) | Mosapride stimulates GLP-1 release (via 5-HT4R), while alogliptin prevents its degradation. | Synergistically increased plasma active GLP-1 levels and improved glucose tolerance in mice. | elsevierpure.com |
| Trimebutine Maleate | Combines 5-HT4 agonism (mosapride) with opioid receptor modulation (trimebutine) for broader effects on motility and sensation. | A stable combination tablet was developed with bioavailability comparable to separate administrations in beagle dogs. | nih.gov |
| Pancreatin and Simethicone | Aims to improve overall gastrointestinal symptoms and reduce pill burden by combining a prokinetic with digestive enzymes and an anti-foaming agent. | The fixed-dose combination was found to be bioequivalent to mosapride administered alone. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Mosapride Citric Amide Disodium Salt?
- Methodological Answer : Synthesis typically involves reacting Mosapride base with citric acid and disodium phosphate under controlled pH (6.5–7.5) to form the disodium salt. Characterization includes:
- UV-Vis Spectrophotometry : Measure absorption at λmax 254 nm to confirm purity .
- HPLC : Use a C18 column with mobile phase (acetonitrile:phosphate buffer, 40:60) to verify retention time (~8.2 min) and quantify impurities .
- Solubility Testing : Confirm water solubility (>50 mg/mL) as a key property for formulation .
Q. How should researchers standardize Mosapride solutions for analytical experiments?
- Methodological Answer :
- Preparation : Dissolve this compound in 1 mM sodium hydroxide to achieve concentrations of 10–20 µg/mL. Use reagent-grade sodium phosphate dibasic (98–102% purity) for buffer preparation .
- Validation : Perform triplicate absorbance measurements at 254 nm against a reagent blank to ensure linearity (R<sup>2</sup> >0.99) and precision (%RSD <2%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectrophotometric data when analyzing Mosapride derivatives?
- Methodological Answer : Contradictions in absorption spectra (e.g., shifts in λmax or intensity) may arise from:
- Interference by Counterions : Test solutions with/without citrate and phosphate ions to isolate their effects .
- pH Sensitivity : Conduct experiments across pH 5.0–8.0 to identify optimal conditions for stability .
- Data Normalization : Use internal standards like Mosapride-d5 (deuterated analog) to correct for matrix effects .
Q. What advanced strategies are recommended for impurity profiling in stability studies of this compound?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C), light (UV, 48 hrs), and acidic/alkaline conditions (pH 2–12) to simulate degradation pathways .
- LC-MS/MS Analysis : Identify impurities (e.g., Mosapride N-Oxide, Des-4-fluorobenzyl derivatives) using a Q-TOF mass spectrometer in positive ion mode. Key ions:
| Impurity | m/z (Observed) | Source |
|---|---|---|
| Mosapride N-Oxide | 437.89 | Oxidation product |
| Des-4-Fluorobenzyl-d5 | 318.81 | Isotope-labeled degradation |
- Stability-Indicating Methods : Validate HPLC methods per ICH guidelines to ensure specificity for degraded samples .
Q. How can researchers optimize pharmacokinetic studies of this compound in vivo?
- Methodological Answer :
- Dose Preparation : Use freshly prepared 1 mM sodium hydroxide to avoid citrate hydrolysis during storage .
- Bioanalytical Method : Employ LC-MS/MS with Mosapride-d5 as an internal standard for plasma quantification. Calibration range: 1–100 ng/mL (LLOQ: 0.5 ng/mL) .
- Data Interpretation : Apply non-compartmental analysis (NCA) to calculate AUC and Cmax, accounting for interspecies metabolic differences .
Data Contradiction Analysis
Q. Why might dissolution profiles of this compound vary between studies?
- Methodological Answer : Variations may stem from:
- Buffer Composition : Compare dissolution media (e.g., 0.1 N HCl vs. phosphate buffer pH 6.8) to assess ion-dependent solubility .
- Particle Size : Sieve batches to 50–100 µm and correlate with dissolution rates using the Noyes-Whitney equation .
- Statistical Reconciliation : Apply ANOVA to data from ≥3 independent replicates to identify significant outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
